Ibrexafungerp
Description
Properties
Key on ui mechanism of action |
β-1,3-glucan synthase is composed of a catalytic subunit, FKS1 or FKS2, and a GTP-binding regulatory subunit, Rho1. This synthase is involved in the synthesis of β-1,3-glucan, a fungal cell wall component. Ibrexafungerp acts similarly to the echinocandin antifungals, by inhibiting the synthesis of β-1,3-glucan synthase. While echinocandins bind to the FKS1 domain of β-1,3-glucan synthase, enfumafungin and its derivatives bind at an alternate site which allows them to maintain their activity against fungal infections that are resistant to echinocandins. Ibrexafungerp has been shown in animal studies to distribute well to vaginal tissue, making it a favourable treatment for vulvovaginal candidiasis. |
|---|---|
CAS No. |
1207753-03-4 |
Molecular Formula |
C44H67N5O4 |
Molecular Weight |
730.0 g/mol |
IUPAC Name |
(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-20-(5-pyridin-4-yl-1,2,4-triazol-1-yl)-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid |
InChI |
InChI=1S/C44H67N5O4/c1-27(2)28(3)39(7)18-19-41(9)30-12-13-33-40(8)23-52-25-44(33,31(30)14-17-42(41,10)34(39)37(50)51)22-32(35(40)53-24-43(11,45)38(4,5)6)49-36(47-26-48-49)29-15-20-46-21-16-29/h14-16,20-21,26-28,30,32-35H,12-13,17-19,22-25,45H2,1-11H3,(H,50,51)/t28-,30+,32-,33+,34-,35+,39-,40-,41-,42+,43+,44+/m1/s1 |
InChI Key |
BODYFEUFKHPRCK-ZCZMVWJSSA-N |
Isomeric SMILES |
C[C@H](C(C)C)[C@]1(CC[C@@]2([C@H]3CC[C@H]4[C@]5(COC[C@]4(C3=CC[C@]2([C@@H]1C(=O)O)C)C[C@H]([C@@H]5OC[C@@](C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C |
Canonical SMILES |
CC(C)C(C)C1(CCC2(C3CCC4C5(COCC4(C3=CCC2(C1C(=O)O)C)CC(C5OCC(C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK-3118; SCY-078; MK3118; SCY078; MK 3118; SCY 078; ibrexafungerp; |
Origin of Product |
United States |
Foundational & Exploratory
Ibrexafungerp: A Technical Deep Dive into Structure-Activity Relationships and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibrexafungerp (formerly SCY-078) is a first-in-class triterpenoid antifungal agent, representing a significant advancement in the treatment of fungal infections.[1][2] As a semi-synthetic derivative of the natural product enfumafungin, ibrexafungerp boasts a unique mechanism of action, inhibiting the fungal enzyme (1,3)-β-D-glucan synthase, which is essential for cell wall synthesis.[1][3] This document provides a comprehensive technical overview of the structure-activity relationships (SAR) that guided its development, its key chemical properties, and the experimental protocols used for its evaluation. This in-depth guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of resistance to existing antifungal classes, has created an urgent need for novel therapeutics.[2] Ibrexafungerp addresses this need as an orally bioavailable glucan synthase inhibitor.[4] Unlike the echinocandins, which share the same molecular target but are limited to intravenous administration, ibrexafungerp's distinct chemical structure confers favorable pharmacokinetic properties, allowing for oral administration.[4] It has demonstrated broad-spectrum activity against a variety of fungal pathogens, including clinically important species of Candida and Aspergillus.[5][6]
Mechanism of Action
Ibrexafungerp exerts its antifungal effect by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex, a critical component in the biosynthesis of the fungal cell wall.[7] This enzyme is responsible for the formation of β-(1,3)-D-glucan, a polysaccharide that provides structural integrity to the cell wall. By inhibiting this enzyme, ibrexafungerp disrupts cell wall maintenance and synthesis, leading to osmotic instability and ultimately, fungal cell death.[1][5] A key advantage of this mechanism is that (1,3)-β-D-glucan synthase is absent in mammalian cells, resulting in a low potential for off-target effects in the host.[5] While echinocandins also target this enzyme, ibrexafungerp binds to a distinct, albeit overlapping, site. This different binding interaction allows ibrexafungerp to retain activity against many echinocandin-resistant fungal strains that harbor mutations in the FKS genes, which encode for subunits of the glucan synthase enzyme.[4][8]
Structure-Activity Relationship (SAR)
The development of ibrexafungerp from its natural product precursor, enfumafungin, is a compelling case study in medicinal chemistry and lead optimization. Enfumafungin itself possesses antifungal activity but suffers from poor in vivo stability.[1] The semi-synthetic modifications leading to ibrexafungerp were focused on enhancing potency, improving oral bioavailability, and optimizing pharmacokinetic properties.[1]
Key modifications to the enfumafungin scaffold include:
-
Addition of a Pyridine Triazole: The incorporation of a pyridine triazole moiety at position 15 of the core phenanthropyran carboxylic acid ring system was a critical modification.[5]
-
Installation of an Amino-Ether Side Chain: The introduction of a 2-amino-2,3,3-trimethyl-butyl ether at position 14 significantly contributed to the improved antifungal potency and pharmacokinetic profile.[5]
Studies on enfumafungin analogues have further elucidated the SAR, indicating that the C-2 substituents and the C-19 carboxylic acid are important for potent antifungal activity.[9]
Chemical and Physicochemical Properties
The chemical structure and physicochemical properties of ibrexafungerp are central to its pharmacological profile, particularly its oral bioavailability and tissue distribution.
| Property | Value |
| Chemical Formula | C44H67N5O4 |
| Molecular Weight | 730.0 g/mol |
| pKa | 2.4, 5.5, 9.0[10] |
| Protein Binding | 99.5-99.8% (primarily to albumin)[10] |
| Solubility | Inversely related to pH. The citrate formulation shows increased solubility in Simulated Gastric Fluid (SGF) and Fed-State Simulated Intestinal Fluid (FeSSIF) to >20 mg/mL, and in Fasted-State Simulated Intestinal Fluid (FaSSIF) to >4.2 mg/mL.[7] |
| LogP (calculated) | 5.8[10] |
Pharmacokinetic Properties
The pharmacokinetic profile of ibrexafungerp supports its clinical utility as an oral antifungal agent.
| Parameter | Value |
| Time to Peak (Tmax) | 4-6 hours[10] |
| Peak Concentration (Cmax) | 435 ng/mL (at a dose of 300 mg twice daily)[10] |
| AUC (0-24h) | 6832 h*ng/mL (at a dose of 300 mg twice daily)[10] |
| Volume of Distribution (Vd) | ~600 L[10] |
| Clearance | 53.6 - 56.1 L/h[10] |
| Elimination Half-life | Approximately 20 hours[6] |
| Metabolism | Primarily via hydroxylation by CYP3A4, followed by glucuronidation and sulfation.[6] |
| Excretion | ~90% recovered in feces (51% as unchanged drug), ~1% in urine.[10] |
In Vitro Antifungal Activity
Ibrexafungerp has demonstrated potent in vitro activity against a broad range of fungal pathogens. The following table summarizes its activity against key Candida and Aspergillus species. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. For molds like Aspergillus, the endpoint is often the Minimum Effective Concentration (MEC), which is the lowest drug concentration at which abnormal hyphal growth is observed.
| Organism | MIC/MEC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 0.016 - 2[11][12] | 0.06 - 0.125[3][12] | 0.125 - 0.25[12] |
| Candida glabrata | 0.016 - 8[7] | 0.25 - 1[1][7] | 1 - 2[7] |
| Candida auris | 0.06 - 2[13] | 0.5[14] | 1.0[14] |
| Candida krusei | - | 0.5[12] | - |
| Candida parapsilosis | - | 0.5[12] | - |
| Candida tropicalis | - | 0.5[12] | - |
| Aspergillus fumigatus | 0.03 - 0.12 (MEC)[8] | - | - |
Experimental Protocols
Antifungal Susceptibility Testing
The in vitro activity of ibrexafungerp is predominantly determined using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M27 (for Yeasts) and M38 (for Molds) - Generalized Protocol:
-
Preparation of Antifungal Agent: Ibrexafungerp is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial twofold dilutions are then prepared in RPMI 1640 medium.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve the final desired inoculum concentration.
-
Microdilution Plate Inoculation: The standardized fungal inoculum is added to microtiter plate wells containing the serially diluted ibrexafungerp.
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: For yeasts, the MIC is determined as the lowest concentration of ibrexafungerp that causes a significant (typically ≥50%) reduction in growth compared to the drug-free control well. For molds, the MEC is determined as the lowest concentration showing microscopically aberrant hyphal growth.
EUCAST E.Def 7.3.2 (for Yeasts) - Key Methodological Aspects:
-
Medium: RPMI 1640 medium supplemented with 2% glucose is used.
-
Inoculum Size: A final inoculum concentration of 0.5-2.5 x 10^5 CFU/mL is used.
-
Endpoint Reading: The endpoint is determined spectrophotometrically after 24 hours of incubation at 35°C, with the MIC defined as a ≥50% inhibition of growth compared to the control.
(1,3)-β-D-Glucan Synthase Inhibition Assay
This in vitro assay directly measures the inhibitory effect of ibrexafungerp on its target enzyme.
Generalized Protocol:
-
Preparation of Enzyme Extract: A membrane fraction containing the (1,3)-β-D-glucan synthase is prepared from fungal cells.
-
Reaction Mixture: The reaction mixture typically contains a buffer (e.g., Tris-HCl), a substrate (UDP-D-[14C]glucose), and co-factors.
-
Inhibition Assay: Varying concentrations of ibrexafungerp (dissolved in DMSO) are added to the reaction mixtures. The reaction is initiated by the addition of the enzyme extract.
-
Incubation: The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).[15]
-
Quantification of Product: The reaction is stopped, and the amount of radiolabeled glucan product formed is quantified. This is often done by precipitating the insoluble glucan, collecting it on a filter, and measuring the radioactivity.[16] The concentration of ibrexafungerp that inhibits the enzyme activity by 50% (IC50) is then calculated.
Visualizations
References
- 1. Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. jmilabs.com [jmilabs.com]
- 7. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Natural Enfumafungin Analogues from Hormonema carpetanum and Their Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ibrexafungerp | C44H67N5O4 | CID 46871657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of Ibrexafungerp (SCY-078) against Candida auris Isolates as Determined by EUCAST Methodology and Comparison with Activity against C. albicans and C. glabrata and with the Activities of Six Comparator Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Ibrexafungerp, a (1,3)-β-D-glucan Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ibrexafungerp (formerly SCY-078) is a first-in-class triterpenoid antifungal agent that represents a significant advancement in the treatment of fungal infections.[1] As a (1,3)-β-D-glucan synthase inhibitor, it targets a crucial component of the fungal cell wall, an essential structure not present in mammals, affording a high degree of selective toxicity.[1][2] This document provides a comprehensive technical overview of the mechanism of action of Ibrexafungerp, intended for researchers, scientists, and drug development professionals. It delves into the molecular interactions with its target, presents quantitative data on its antifungal activity, details relevant experimental protocols, and provides visual representations of its mechanism and related workflows.
Introduction to Ibrexafungerp
Ibrexafungerp is a semi-synthetic derivative of enfumafungin, a naturally occurring triterpenoid.[3] A key distinguishing feature of Ibrexafungerp is its oral bioavailability, a significant advantage over the exclusively intravenously administered echinocandins.[4] It exhibits broad-spectrum activity against a variety of fungal pathogens, including species from the genera Candida and Aspergillus.[1][2] Notably, Ibrexafungerp retains activity against many fungal strains that have developed resistance to other antifungal classes, including azoles and echinocandins.[1]
Mechanism of Action: Inhibition of (1,3)-β-D-glucan Synthase
The primary molecular target of Ibrexafungerp is the enzyme (1,3)-β-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[1][2] Inhibition of this enzyme disrupts the integrity of the cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[2]
A Differentiated Binding Site
The (1,3)-β-D-glucan synthase enzyme complex is composed of a catalytic subunit, Fks1p (encoded by the FKS1 and FKS2 genes), and a regulatory subunit, Rho1p, which is a GTP-binding protein.[1] While both Ibrexafungerp and the echinocandin class of antifungals inhibit this enzyme, they do so by interacting with different subunits. Echinocandins primarily bind to the Fks1p catalytic subunit. In contrast, Ibrexafungerp exerts its inhibitory effect by targeting the Rho1p regulatory subunit.[2] This distinction in the binding site is a critical aspect of Ibrexafungerp's profile, as it provides a basis for its activity against many echinocandin-resistant strains that harbor mutations in the FKS1 gene.[2] Although the binding sites are distinct, some studies suggest a partial overlap, which may explain some observed shifts in susceptibility in certain FKS mutants.[1]
Downstream Cellular Effects
The inhibition of (1,3)-β-D-glucan synthesis by Ibrexafungerp leads to a cascade of detrimental effects on the fungal cell:
-
Weakened Cell Wall: The depletion of β-(1,3)-D-glucan compromises the structural integrity of the cell wall, rendering it unable to withstand internal osmotic pressure.
-
Cell Lysis: The compromised cell wall leads to cell lysis and death.
-
Fungicidal Activity: Against Candida species, Ibrexafungerp exhibits fungicidal activity.[1]
-
Fungistatic Activity: Against Aspergillus species, its activity is generally fungistatic.[1]
The following diagram illustrates the mechanism of action of Ibrexafungerp in comparison to echinocandins.
Caption: Ibrexafungerp and Echinocandin Inhibition Pathways.
Quantitative Data on Antifungal Activity
The in vitro activity of Ibrexafungerp has been extensively evaluated against a broad range of fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a quantitative measure of its potency.
Table 1: In Vitro Activity of Ibrexafungerp against Candida Species
| Candida Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| C. albicans | >1300 | 0.25 | 0.5 | 0.016 - 2 | [5] |
| C. glabrata | >400 | 0.5 | 1.0 | 0.016 - 8 | [6] |
| C. glabrata (echinocandin-resistant) | 89 | 0.25 | 1.0 | <0.03 - 4 | [7] |
| C. auris | >400 | 0.5 | 1.0 | 0.25 - 2 | [6] |
| C. krusei | - | 0.5 - 1.0 | - | 0.5 - 4 | [8] |
| C. parapsilosis | - | 0.25 - 0.5 | - | 0.125 - 4 | [8] |
| C. tropicalis | - | <0.03 - 1.0 | - | <0.03 - 1.0 | [8] |
Table 2: In Vitro Activity of Ibrexafungerp against Aspergillus Species
| Aspergillus Species | Number of Isolates | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | MEC Range (µg/mL) | Reference(s) |
| A. fumigatus | - | 0.040 | - | - | [9] |
| A. fumigatus (azole-resistant) | - | 0.056 - 0.092 | - | - | [9] |
| A. flavus | - | 0.03 - 0.12 | - | - | [9] |
| A. niger | - | 0.03 - 0.12 | - | - | [9] |
| A. terreus | - | 0.03 - 0.12 | - | - | [9] |
Note: For Aspergillus species, Minimum Effective Concentration (MEC) is often reported instead of MIC.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of Ibrexafungerp's mechanism of action.
Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.
-
Preparation of Antifungal Agent:
-
Prepare a stock solution of Ibrexafungerp in dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired final concentrations.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate on Sabouraud dextrose agar and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the microdilution wells.
-
-
Assay Procedure:
-
Dispense 100 µL of the standardized inoculum into each well of a 96-well microtiter plate.
-
Add 100 µL of the serially diluted Ibrexafungerp to the corresponding wells.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is defined as the lowest concentration of Ibrexafungerp that causes a significant reduction in growth (typically ≥50%) compared to the growth control. The endpoint can be determined visually or by using a spectrophotometer.
-
This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
-
Preparation of Antifungal Agent:
-
Similar to the CLSI method, prepare serial dilutions of Ibrexafungerp in RPMI 1640 medium supplemented with 2% glucose and buffered with MOPS.
-
-
Inoculum Preparation:
-
Prepare a yeast suspension and adjust it spectrophotometrically to a defined optical density, then dilute to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.
-
-
Assay Procedure:
-
Dispense 100 µL of the standardized inoculum and 100 µL of the drug dilutions into the microtiter plate wells.
-
Incubate at 35°C for 18-24 hours.
-
-
Endpoint Determination:
-
The endpoint is determined spectrophotometrically at 530 nm. The MIC is the lowest concentration that produces a ≥50% reduction in absorbance compared to the drug-free control.
-
The following diagram illustrates the general workflow for antifungal susceptibility testing.
Caption: General Workflow for MIC Determination.
(1,3)-β-D-glucan Synthase Inhibition Assay (Generalized Protocol)
-
Preparation of Fungal Membranes:
-
Grow the fungal strain of interest to mid-log phase in an appropriate liquid medium.
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Disrupt the cells using methods such as glass bead homogenization or enzymatic digestion to release the cellular contents.
-
Isolate the membrane fraction, which contains the (1,3)-β-D-glucan synthase, by differential centrifugation.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a substrate (UDP-[¹⁴C]-glucose), an activator (e.g., GTPγS), and the prepared membrane fraction.
-
Add varying concentrations of Ibrexafungerp (or a vehicle control) to the reaction mixtures.
-
Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period.
-
-
Quantification of Glucan Synthesis:
-
Stop the reaction by adding a precipitating agent, such as trichloroacetic acid (TCA).
-
Collect the insoluble [¹⁴C]-labeled glucan product by filtration.
-
Wash the filters to remove unincorporated UDP-[¹⁴C]-glucose.
-
Quantify the amount of radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of (1,3)-β-D-glucan synthase activity for each concentration of Ibrexafungerp compared to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of Ibrexafungerp that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the drug concentration.
-
The following diagram illustrates the workflow for the (1,3)-β-D-glucan synthase inhibition assay.
Caption: Workflow for Glucan Synthase Inhibition Assay.
Conclusion
Ibrexafungerp presents a novel and effective mechanism for combating fungal infections through the inhibition of (1,3)-β-D-glucan synthase. Its unique interaction with the Rho1p regulatory subunit differentiates it from the echinocandin class of antifungals and provides a valuable therapeutic option, particularly in the context of emerging resistance. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the scientific community to further explore and build upon the understanding of this promising antifungal agent. As research continues, a more detailed elucidation of the molecular interactions between Ibrexafungerp and its target will undoubtedly pave the way for the development of next-generation glucan synthase inhibitors.
References
- 1. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrexafungerp: An orally active β-1,3-glucan synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ibrexafungerp: A novel oral glucan synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel 1,3-Beta-d-Glucan Inhibitor, Ibrexafungerp (Formerly SCY-078), Shows Potent Activity in the Lower pH Environment of Vulvovaginitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Ibrexafungerp, a Novel Glucan Synthase Inhibitor against Candida glabrata Isolates with FKS Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scynexis.com [scynexis.com]
- 9. mdpi.com [mdpi.com]
The Preclinical Profile of Ibrexafungerp: An In-Depth Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Ibrexafungerp, the first-in-class oral triterpenoid antifungal, has emerged as a promising agent in the fight against invasive fungal infections. Its novel mechanism of action, targeting the fungal cell wall, and its favorable pharmacokinetic profile have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of ibrexafungerp, summarizing key data from various animal models and in vitro studies. Detailed experimental methodologies are provided to aid in the design and interpretation of future research.
Core Pharmacodynamic Properties: In Vitro Activity
Ibrexafungerp demonstrates a broad spectrum of in vitro activity against a wide range of fungal pathogens, including clinically relevant yeasts and molds. Its potency is particularly noteworthy against species that have developed resistance to other antifungal classes.
Minimum Inhibitory Concentrations (MICs)
The in vitro activity of ibrexafungerp is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Table 1: In Vitro Activity of Ibrexafungerp Against Candida Species
| Candida Species | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Geometric Mean MIC (μg/mL) |
| C. albicans | 0.016 - 0.5 | 0.06 | 0.125 | 0.062[1][2] |
| C. auris | 0.25 - 2 | 1 | 1 | 0.764[3] |
| C. glabrata | 0.016 - 8 | 0.25 | 1 | 0.322[1] |
| C. tropicalis | 0.06 - ≥8 | 0.5 | 2 | 0.517[1][2] |
| C. parapsilosis | 0.25 - 0.5 | 0.5 | - | - |
| C. krusei | - | 1 | - | - |
Table 2: In Vitro Activity of Ibrexafungerp Against Aspergillus Species
| Aspergillus Species | MEC Range (mg/L) | MEC₅₀ (mg/L) |
| A. fumigatus (Wild-Type) | - | 0.03 (EUCAST), 0.06 (CLSI)[4] |
| A. fumigatus (Cyp51A mutants) | - | 0.03 (EUCAST), 0.06 (CLSI)[4] |
| A. flavus | - | 0.03 - 0.12[4] |
| A. niger complex | - | 0.03 - 0.12[4] |
| A. alliaceus | MECs > 2 for 40-75% of isolates[4] | - |
*MEC (Minimum Effective Concentration) is used for molds and is the lowest concentration that leads to the growth of small, rounded, compact hyphal forms.
Mechanism of Action: Inhibition of Glucan Synthase
Ibrexafungerp exerts its antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[5][6][7] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a vital polymer for maintaining the integrity of the fungal cell wall.[5][6][7] The disruption of the cell wall leads to increased permeability, osmotic instability, and ultimately, fungal cell lysis and death.[5][6][7] Notably, this target is absent in mammalian cells, contributing to the favorable safety profile of the drug.[7]
Preclinical Pharmacokinetics
The pharmacokinetic profile of ibrexafungerp has been characterized in several animal models, demonstrating good oral bioavailability and extensive tissue distribution.
Table 3: Key Pharmacokinetic Parameters of Ibrexafungerp in Preclinical Models
| Parameter | Mouse | Rat | Dog | Guinea Pig |
| Bioavailability | 35% - 51%[8][9] | 35% - 51%[8][9] | 35% - 51%[8][9] | - |
| Tₘₐₓ (oral) | 4 - 8 hours[8] | - | - | - |
| Protein Binding | >99%[8][9] | >99%[8][9] | >99%[8][9] | - |
| Volume of Distribution (Vd) | - | Large (implied by high tissue concentrations) | - | - |
| Elimination | Primarily fecal[8][10] | Primarily fecal (90%, 51% as unchanged drug)[5][10] | - | - |
| Half-life (t₁/₂) | ~20 hours (in humans, for reference)[8][9][10] | - | - | - |
Tissue Distribution
A key feature of ibrexafungerp's pharmacokinetics is its extensive distribution to various tissues, often achieving concentrations significantly higher than in plasma. This is particularly advantageous for treating deep-seated fungal infections.
-
Vaginal Tissue: In rats, the concentration of ibrexafungerp in vaginal tissue was found to be 9 times greater than in plasma.[5] Preclinical data also indicates vaginal tissue levels are 2- to 9-fold higher than plasma levels.[11]
-
Skin: High concentrations are achieved in the skin, with skin-to-blood AUC ratios of 12 to 18 in rats.[12]
-
Other Tissues: Ibrexafungerp distributes well to the kidney, liver, and lungs.[8] In a murine model of intra-abdominal candidiasis, drug concentrations within liver abscesses were nearly 100-fold higher than serum concentrations.[13]
In Vivo Efficacy in Preclinical Models
The in vivo efficacy of ibrexafungerp has been demonstrated in various animal models of invasive fungal infections, including those caused by resistant pathogens.
Murine Models of Invasive Candidiasis
In neutropenic murine models of disseminated candidiasis caused by Candida auris, oral ibrexafungerp treatment resulted in marked improvements in survival and significant reductions in kidney fungal burden, particularly at higher doses (30 and 40 mg/kg twice daily).[3] These findings were consistent even when therapy was delayed.[3] The pharmacodynamic parameter most closely associated with efficacy in these models is the AUC/MIC ratio.[8] A fAUC/MIC ratio for a 1-log kill of Candida isolates ranged from 0.91 to 1.42.[8][14]
Guinea Pig Model of Cutaneous Candidiasis
In a guinea pig model of cutaneous C. auris infection, oral administration of ibrexafungerp at 10 mg/kg reduced the severity of lesions and significantly lowered the fungal burden in the infected tissue.[12]
Murine Model of Pulmonary Aspergillosis
In neutropenic mice with invasive aspergillosis caused by wild-type and azole-resistant Aspergillus fumigatus, oral ibrexafungerp (7.5 and 10 mg/kg/day) significantly increased mean survival and reduced kidney fungal burden and serum galactomannan levels.[15]
Murine Model of Pulmonary Mucormycosis
Ibrexafungerp has also shown efficacy in a neutropenic murine model of pulmonary mucormycosis. As a monotherapy (30 mg/kg, orally twice daily), it was as effective as liposomal amphotericin B and posaconazole in prolonging survival against Rhizopus delemar.[16][17] Combination therapy with liposomal amphotericin B resulted in significantly greater survival and a more substantial reduction in lung and brain fungal burden compared to monotherapy.[16][17]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized protocols for key experiments cited.
In Vitro Susceptibility Testing (Broth Microdilution)
-
Isolate Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
Inoculum Preparation: A standardized inoculum is prepared by suspending fungal colonies in sterile saline or water, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Drug Dilution: Ibrexafungerp is serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well. For molds, the MEC is determined as the lowest concentration causing the formation of small, compact hyphal forms.
In Vivo Efficacy Study: Murine Model of Invasive Candidiasis
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are typically used to establish a robust infection. Immunosuppression can be induced with agents like cyclophosphamide.
-
Infection: Mice are infected intravenously with a standardized inoculum of the fungal pathogen (e.g., 1 x 10⁷ cells/mouse of C. auris).[3]
-
Treatment: Treatment with ibrexafungerp (at various doses), a vehicle control, and a comparator drug (e.g., caspofungin) is initiated at a specified time post-infection (e.g., 24 hours).[3] The drug is administered for a defined period (e.g., 7 days).[3]
-
Monitoring and Endpoints:
-
Survival: Animals are monitored daily, and survival is recorded.
-
Fungal Burden: A cohort of animals is euthanized at a specific time point (e.g., day 8), and target organs (e.g., kidneys) are harvested. The organs are homogenized, and serial dilutions are plated on appropriate media to determine the number of colony-forming units (CFU) per gram of tissue.
-
PK/PD Relationship and Clinical Relevance
The preclinical data strongly suggest that the AUC/MIC ratio is the key PK/PD driver of ibrexafungerp efficacy.[8] This relationship is crucial for predicting clinical outcomes and for establishing effective dosing regimens in humans. The extensive tissue penetration observed in preclinical models provides a strong rationale for its use in treating deep-seated and difficult-to-treat fungal infections.
References
- 1. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]
- 2. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [air.unimi.it]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. scynexis.com [scynexis.com]
- 12. Efficacy of Ibrexafungerp (SCY-078) against Candida auris in an In Vivo Guinea Pig Cutaneous Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Penetration of Ibrexafungerp (Formerly SCY-078) at the Site of Infection in an Intra-abdominal Candidiasis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ibrexafungerp: A narrative overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Ibrexafungerp is efficacious in a neutropenic murine model of pulmonary mucormycosis as monotherapy and combined with liposomal amphotericin B [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
In Vitro Spectrum of Activity of Ibrexafungerp Against Aspergillus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of ibrexafungerp, a first-in-class oral triterpenoid antifungal, against a broad range of Aspergillus species. Ibrexafungerp represents a significant development in antifungal therapy, offering a novel mechanism of action with potent activity against both wild-type and resistant fungal pathogens.
Introduction: Mechanism of Action of Ibrexafungerp
Ibrexafungerp is a semi-synthetic derivative of enfumafungin that targets a crucial component of the fungal cell wall.[1] Its mechanism of action is the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme.[1][2] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a vital polysaccharide that constitutes 50-60% of the fungal cell wall's dry weight and is essential for maintaining its structural integrity.[1] By disrupting the production of this key polymer, ibrexafungerp weakens the fungal cell wall, leading to cell lysis and death.[2] While its target is the same as the echinocandin class of antifungals, ibrexafungerp has a distinct, overlapping binding site on the enzyme, which may explain its activity against some echinocandin-resistant strains.[1][3] Against Aspergillus species, ibrexafungerp exhibits a fungistatic effect.[1]
Figure 1: Mechanism of action of Ibrexafungerp in Aspergillus species.
Experimental Protocols for In Vitro Susceptibility Testing
The in vitro activity of ibrexafungerp against Aspergillus species is primarily determined by broth microdilution methods, with the Clinical and Laboratory Standards Institute (CLSI) M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 9.3.2 being the standard reference methodologies.[3] Due to the fungistatic nature of glucan synthase inhibitors against molds, the endpoint is not the complete inhibition of growth (Minimum Inhibitory Concentration - MIC), but rather the Minimum Effective Concentration (MEC). The MEC is defined as the lowest drug concentration at which abnormal, short, and highly branched hyphal growth is observed microscopically.[4][5]
CLSI M38-A2 Broth Microdilution Method
The CLSI M38-A2 protocol is a widely accepted standard for testing the susceptibility of filamentous fungi.[6][7]
Key Steps:
-
Inoculum Preparation: Aspergillus conidia are harvested from 3-day-old cultures grown on potato dextrose agar.[6][8] The conidial suspension is adjusted spectrophotometrically to a turbidity equivalent to a 0.4 to 0.7 McFarland standard at 530 nm.[6][8] This suspension is then diluted in RPMI 1640 broth to achieve a final inoculum density of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL in the test wells.[8]
-
Drug Dilution: Ibrexafungerp is serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations (e.g., 0.03–16 mg/L).[3][9]
-
Inoculation and Incubation: Each well containing the diluted drug is inoculated with the fungal suspension. The plates are then incubated at 35°C for 48 hours.[5][8]
-
Endpoint Determination (MEC): After incubation, the plates are read, often with the aid of an inverted mirror or microscope, to determine the MEC. This is the lowest concentration showing morphologically abnormal, compact hyphal forms compared to the drug-free growth control well.
Figure 2: Workflow for CLSI M38-A2 susceptibility testing of Aspergillus.
In Vitro Activity Data
Ibrexafungerp has demonstrated potent in vitro activity against a wide collection of Aspergillus species, including azole-susceptible and azole-resistant isolates. The following tables summarize the MEC data from various studies.
Table 1: Ibrexafungerp MECs against Aspergillus fumigatus sensu stricto[3][9]
| Strain Phenotype | Testing Method | No. of Isolates | Geometric Mean MEC (mg/L) | MEC Range (mg/L) |
| Azole-Susceptible | EUCAST | 30 | 0.040 | - |
| Azole-Susceptible | CLSI | 30 | 0.040 | - |
| Azole-Resistant (Cyp51A mutants) | EUCAST | 30 | 0.092 | - |
| Azole-Resistant (Cyp51A mutants) | CLSI | 30 | 0.056 | - |
| Azole-Resistant (Clinical) | EUCAST | 38 | - | 0.008 - 0.5 |
Table 2: Ibrexafungerp MECs against Various Aspergillus Species Complexes[3][4][9][10]
| Aspergillus Species Complex | No. of Isolates | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) | MEC Range (mg/L) |
| A. fumigatus complex | 22 | - | - | 0.008 - 0.25 |
| A. flavus complex | 3 | - | - | 0.008 - 0.25 |
| A. niger complex | 1 | - | - | 0.008 - 0.25 |
| A. ustus complex | - | - | - | Moderate activity (MECs ≥ 0.5) |
| A. insuetus | - | - | - | MECs ≥ 0.5 |
| A. keveii | - | - | - | MECs ≥ 0.5 |
| A. alliaceus | - | - | ≥ 16 | Inactive |
Note: Data is compiled from multiple studies and testing conditions may vary slightly. MEC₅₀ and MEC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.
Summary of In Vitro Activity
The available data consistently demonstrates that ibrexafungerp possesses potent in vitro activity against a significant number of clinical Aspergillus isolates.
-
Activity against A. fumigatus : Ibrexafungerp shows low MEC values against both azole-susceptible and azole-resistant A. fumigatus strains, including those with known Cyp51A mutations.[3][9] The geometric mean MECs are consistently below 0.1 mg/L for these isolates.[3][9]
-
Broad Spectrum against Aspergillus spp. : The drug is active against most cryptic species of Aspergillus tested, with MEC values often comparable to micafungin.[3][10] This includes activity against isolates from patients who have failed azole therapy.[4][11]
-
Species with Lower Susceptibility : Ibrexafungerp exhibits moderate activity against species within the A. ustus complex and appears to be inactive against A. alliaceus, with MEC₉₀ values reported at ≥ 16 mg/L.[3][10]
-
Synergistic Potential : Studies have shown that ibrexafungerp can act synergistically with azoles like voriconazole and isavuconazole against wild-type Aspergillus species.[4][12]
References
- 1. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ibrexafungerp Citrate? [synapse.patsnap.com]
- 3. In Vitro Activity of Ibrexafungerp against a Collection of Clinical Isolates of Aspergillus, Including Cryptic Species and Cyp51A Mutants, Using EUCAST and CLSI Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. njccwei.com [njccwei.com]
- 8. CLSI M38-A2 broth microdilution. [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Activity of Ibrexafungerp against a Collection of Clinical Isolates of Aspergillus, Including Cryptic Species and Cyp51A Mutants, Using EUCAST and CLSI Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 12. Ibrexafungerp in Development for Treatment of Mold Infections | Encyclopedia MDPI [encyclopedia.pub]
Methodological & Application
Ibrexafungerp in vitro susceptibility testing using CLSI and EUCAST broth microdilution
Audience: Researchers, scientists, and drug development professionals.
Topic: Ibrexafungerp in vitro susceptibility testing using Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) broth microdilution methods.
Introduction
Ibrexafungerp is a first-in-class, orally available triterpenoid antifungal agent that inhibits the (1,3)-β-D-glucan synthase enzyme, a critical component of the fungal cell wall.[1][2][3] This document provides detailed application notes and standardized protocols for determining the in vitro susceptibility of yeasts, particularly Candida species, to ibrexafungerp using the broth microdilution methods established by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Accurate and reproducible susceptibility testing is crucial for clinical diagnostics, surveillance studies, and drug development.
Data Presentation
Table 1: Comparative Summary of CLSI and EUCAST Broth Microdilution Protocols for Ibrexafungerp Susceptibility Testing
| Parameter | CLSI Method (M27-A4) | EUCAST Method (E.Def 7.3.2) | Key Differences |
| Medium | RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0.[4][5] | RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0, supplemented with 2% glucose.[1][5] | EUCAST medium has a higher glucose concentration (2% vs. 0.2%).[5] |
| Inoculum Preparation | Spectrophotometrically standardized to 0.5 McFarland, then diluted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[6][7] | Spectrophotometrically standardized to 0.5 McFarland, then diluted to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.[1] | EUCAST uses a 100-fold higher final inoculum concentration.[8] |
| Microdilution Plates | 96-well U-bottom microtiter plates.[5] | 96-well flat-bottom microtiter plates.[8] | Plate well geometry differs. |
| Incubation | 35°C for 24 hours (for Candida spp.).[4][6][7] | 35-37°C for 24 hours.[1][9] | Similar incubation conditions. |
| Endpoint Reading | Visual reading of the minimum inhibitory concentration (MIC) as the lowest concentration with a significant (≥50%) reduction in growth compared to the growth control.[10] | Spectrophotometric reading at 530 nm is the recommended method. The MIC is the lowest concentration showing a ≥50% reduction in turbidity compared to the growth control. Visual reading is an alternative.[8] | EUCAST recommends spectrophotometric reading for objectivity.[8] |
| Ibrexafungerp Concentrations | Typically a range of 0.03 to 2 µg/mL is tested.[6][7] | A common range is 0.008 to 4 mg/L.[11] | Ranges may vary based on institutional practices. |
Table 2: Ibrexafungerp MIC Ranges for Quality Control (QC) Strains
| QC Strain | CLSI MIC Range (µg/mL) | EUCAST MIC Range (mg/L) |
| Candida parapsilosis ATCC 22019 | Not specified in provided results | 0.125 - 0.5[2][12] |
| Candida krusei ATCC 6258 | Not specified in provided results | 0.5 - 1[2][12] |
| Candida albicans ATCC 64548 | Not specified in provided results | 0.06 (Modal MIC)[13] |
| Candida albicans CNM-CL-F8555 | Not specified in provided results | 0.06 - 0.25[2][12] |
Note: Published CLSI-specific QC ranges for ibrexafungerp were not available in the provided search results. Laboratories should establish their own internal QC ranges based on the CLSI M27 document guidelines.
Table 3: Ibrexafungerp In Vitro Activity (MIC) against Various Candida Species (EUCAST Method)
| Candida Species | Modal MIC (mg/L) | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| C. albicans | 0.06[2][12] | 0.016 - 0.5[3] | 0.06[3] | 0.125[3] |
| C. glabrata | 0.25[2][12] | Not specified | 0.25[3] | Not specified |
| C. parapsilosis | 0.5[2][12] | 0.016 - 8[3] | 0.5[3] | 4[3] |
| C. tropicalis | 0.5[2][12] | 0.06 - ≥8[3] | 0.5[3] | 2[3] |
| C. krusei | 0.5[2][12] | Not specified | 1[3] | Not specified |
| C. auris | 0.5[11][13] | 0.06 - 2[11][13] | 0.5[11][13] | 1[14] |
| C. dubliniensis | 0.125[2][12] | Not specified | Not specified | Not specified |
| C. guilliermondii | 1[2][12] | Not specified | Not specified | Not specified |
| C. lusitaniae | 2[2][12] | Not specified | Not specified | Not specified |
Note: Some studies have observed that ibrexafungerp MIC values may be higher when tested by the EUCAST method compared to the CLSI method.[1]
Experimental Protocols
CLSI M27-A4 Broth Microdilution Method for Ibrexafungerp
This protocol is based on the guidelines outlined in the CLSI document M27-A4.[6][7][15]
1. Materials:
-
Ibrexafungerp powder (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and with phenol red as a pH indicator
-
3-(N-morpholino)propanesulfonic acid (MOPS)
-
Sterile, disposable, 96-well U-bottom microdilution plates
-
Sterile distilled water
-
Yeast isolates and QC strains
-
Sabouraud Dextrose Agar (SDA)
-
Spectrophotometer
-
0.5 McFarland standard
-
Sterile saline (0.85%)
2. Preparation of Media and Reagents:
-
RPMI 1640 Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions. Add MOPS buffer to a final concentration of 0.165 M and adjust the pH to 7.0 ± 0.1 with 1 M NaOH.[4] Filter-sterilize and store at 4°C.
-
Ibrexafungerp Stock Solution: Prepare a stock solution of ibrexafungerp in DMSO. The exact concentration will depend on the desired final concentration range in the assay. Store at -70°C or colder.[7]
3. Inoculum Preparation:
-
Subculture yeast isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the yeast suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution wells.[6][7]
4. Microdilution Plate Preparation:
-
Prepare serial twofold dilutions of ibrexafungerp in RPMI 1640 medium in the 96-well microdilution plates. The final volume in each well should be 100 µL.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
5. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the diluted yeast suspension, bringing the final volume to 200 µL.
-
Seal the plates and incubate at 35°C for 24 hours in ambient air.[4][6][7] For some species, a 48-hour incubation may be necessary.[6][7]
6. MIC Determination:
-
Read the plates visually using a reading mirror.
-
The MIC is the lowest concentration of ibrexafungerp that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control well.
EUCAST E.Def 7.3.2 Broth Microdilution Method for Ibrexafungerp
This protocol is based on the guidelines outlined in the EUCAST document E.Def 7.3.2.[1][9][16]
1. Materials:
-
Ibrexafungerp powder (analytical grade)
-
DMSO
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS
-
Glucose
-
Sterile, disposable, 96-well flat-bottom microdilution plates
-
Sterile distilled water
-
Yeast isolates and QC strains
-
SDA
-
Spectrophotometer
-
0.5 McFarland standard
-
Sterile saline (0.85%)
2. Preparation of Media and Reagents:
-
RPMI 1640 + 2% Glucose Medium: Prepare RPMI 1640 medium as for the CLSI method. Add glucose to a final concentration of 2%.[1] Buffer with MOPS to pH 7.0 ± 0.1. Filter-sterilize and store at 4°C.
-
Ibrexafungerp Stock Solution: Prepare a stock solution of ibrexafungerp in DMSO. Store at -80°C.[1][13]
3. Inoculum Preparation:
-
Subculture yeast isolates on SDA plates and incubate at 35-37°C for 18-24 hours.[9]
-
Prepare a yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI 1640 + 2% glucose medium to achieve a final inoculum concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the microdilution wells.[1]
4. Microdilution Plate Preparation:
-
Prepare serial twofold dilutions of ibrexafungerp in RPMI 1640 + 2% glucose medium in the 96-well flat-bottom plates. The final volume in each well should be 100 µL.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
5. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the diluted yeast suspension.
6. MIC Determination:
-
The preferred method is to read the plates using a spectrophotometer at 530 nm.
-
The MIC is defined as the lowest drug concentration that reduces growth (turbidity) by 50% or more compared to the growth control.
-
Visual reading is an acceptable alternative, with the MIC endpoint being a significant reduction in turbidity.
Mandatory Visualization
Caption: CLSI M27-A4 broth microdilution workflow for ibrexafungerp.
Caption: EUCAST E.Def 7.3.2 broth microdilution workflow for ibrexafungerp.
References
- 1. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro pH Activity of Ibrexafungerp against Fluconazole-Susceptible and -Resistant Candida Isolates from Women with Vulvovaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Activity of Ibrexafungerp (SCY-078) against Candida auris Isolates as Determined by EUCAST Methodology and Comparison with Activity against C. albicans and C. glabrata and with the Activities of Six Comparator Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. 4.5. Antifungal Susceptibility Testing [bio-protocol.org]
Determining Ibrexafungerp Minimum Inhibitory Concentration (MIC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of Ibrexafungerp, a novel oral glucan synthase inhibitor. The information compiled herein is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), as well as findings from peer-reviewed studies.
I. Quantitative Data Summary
The in vitro activity of Ibrexafungerp has been evaluated against a broad spectrum of fungal pathogens. The following tables summarize the MIC and Minimum Effective Concentration (MEC) data for key fungal species.
Table 1: Ibrexafungerp MIC Distribution for Candida Species
| Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida albicans | >1000 | 0.016 - 0.5 | 0.06 - 0.125 | 0.125 | [1][2] |
| Candida auris | >400 | 0.06 - 2.0 | 0.5 | 1.0 | [3][4][5][6] |
| Candida glabrata | >246 | ≤0.004 - 2 | 0.25 | 0.5 | [7] |
| Candida parapsilosis | >100 | 0.06 - ≥8 | 0.5 | 2.0 | [1][2] |
| Candida tropicalis | >100 | 0.06 - ≥8 | 0.5 | 2.0 | [1][2] |
| Candida krusei | >100 | 0.06 - ≥8 | 1.0 | 2.0 | [1][2] |
Table 2: Ibrexafungerp MEC Distribution for Aspergillus Species
| Species | No. of Isolates | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Reference |
| Aspergillus fumigatus | >100 | Not specified | 0.03 - 0.06 | Not specified | [8][9][10] |
| Aspergillus flavus | Not specified | Not specified | <0.06 - 0.06 | Not specified | [11] |
| Aspergillus terreus | >18 | 0.03 - 0.078 (GM) | Not specified | Not specified | [10] |
| Aspergillus niger complex | >16 | Not specified | Not specified | Not specified | [10] |
II. Experimental Protocols
The following are detailed methodologies for determining the MIC of Ibrexafungerp for yeasts and molds, primarily based on the broth microdilution method.
A. Protocol for Yeasts (e.g., Candida spp.)
This protocol is adapted from the CLSI M27-A4 and EUCAST E.Def 7.3.2 guidelines.[4][12][13][14]
1. Materials:
-
Ibrexafungerp powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for automated reading)
-
Fungal isolates and quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[3][14]
2. Preparation of Ibrexafungerp Stock Solution: a. Dissolve Ibrexafungerp powder in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). b. Perform serial dilutions of the stock solution in RPMI 1640 medium to prepare working solutions.
3. Inoculum Preparation: a. Subculture the yeast isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the yeast cells in sterile saline. c. Adjust the cell density of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10⁵ CFU/mL in the microtiter plate wells.[12]
4. Microdilution Plate Preparation and Incubation: a. Add 100 µL of the appropriate Ibrexafungerp dilution to each well of the microtiter plate. b. Add 100 µL of the prepared fungal inoculum to each well. c. Include a growth control well (inoculum without drug) and a sterility control well (medium only). d. Incubate the plates at 35°C for 24-48 hours.[4][13]
5. MIC Endpoint Determination: a. The MIC is determined as the lowest concentration of Ibrexafungerp that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.[1][4] b. Reading can be done visually or with a spectrophotometer at 450 nm.[1]
B. Protocol for Molds (e.g., Aspergillus spp.)
This protocol is based on the CLSI M38 and EUCAST E.Def 9.3.2 guidelines.[10]
1. Materials:
-
Same as for yeasts, with the addition of specific quality control strains for molds (e.g., A. flavus ATCC 204304, A. fumigatus ATCC 204305).[8][9]
2. Preparation of Ibrexafungerp Stock Solution:
-
Follow the same procedure as for yeasts.
3. Inoculum Preparation: a. Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days, or until adequate sporulation is observed. b. Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20). c. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.
4. Microdilution Plate Preparation and Incubation: a. Follow the same procedure as for yeasts. b. Incubate the plates at 35°C for 48-96 hours.[15]
5. MEC Endpoint Determination: a. For molds, the endpoint is the Minimum Effective Concentration (MEC), which is defined as the lowest concentration of Ibrexafungerp at which a morphological change in the hyphae is observed (e.g., shorter, more branched hyphae).[8][9][16] b. The MEC is read visually.
III. Visualizations
Signaling Pathway
Caption: Mechanism of action of Ibrexafungerp.
Experimental Workflow
Caption: Broth microdilution workflow for MIC testing.
References
- 1. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]
- 3. scynexis.com [scynexis.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scynexis.com [scynexis.com]
- 7. jmilabs.com [jmilabs.com]
- 8. In Vitro Activity of Ibrexafungerp against a Collection of Clinical Isolates of Aspergillus, Including Cryptic Species and Cyp51A Mutants, Using EUCAST and CLSI Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. va.gov [va.gov]
- 12. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scynexis.com [scynexis.com]
- 16. Ibrexafungerp: A narrative overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of Ibrexafungerp in Murine Models of Invasive Candidiasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing murine models of invasive candidiasis to evaluate the efficacy of the novel antifungal agent, Ibrexafungerp. The included methodologies, data presentation guidelines, and visual workflows are intended to facilitate standardized and reproducible preclinical studies.
Introduction
Invasive candidiasis is a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The emergence of antifungal resistance necessitates the development of new therapeutic agents. Ibrexafungerp is a first-in-class oral triterpenoid antifungal that inhibits (1,3)-β-D-glucan synthase, a critical component of the fungal cell wall.[1][2][3] Murine models of disseminated candidiasis are well-established and serve as a crucial platform for the in vivo evaluation of antifungal drug efficacy.[4][5] These models closely mimic human systemic Candida infections, with the kidneys being the primary target organs.[4] This document outlines the procedures for establishing these models and for assessing the efficacy of Ibrexafungerp.
Key Experimental Protocols
Murine Model of Disseminated Invasive Candidiasis
This protocol describes the establishment of a systemic Candida infection in mice, which is essential for evaluating the therapeutic efficacy of antifungal agents.
Materials:
-
Candida albicans or other relevant Candida species (e.g., C. auris)
-
Yeast extract-peptone-dextrose (YPD) broth
-
Sterile phosphate-buffered saline (PBS) or saline
-
Hemocytometer or spectrophotometer
-
Mouse strain: Outbred ICR (CD-1) or inbred BALB/c mice (4-5 weeks old, 22-30 grams) are commonly used.[6]
-
Immunosuppressive agents (optional, depending on the research question): Cyclophosphamide and cortisone acetate, or 5-fluorouracil.[5][6]
-
Isoflurane for anesthesia
-
Insulin syringes with 28-gauge needles
Procedure:
-
Inoculum Preparation:
-
Culture Candida species in YPD broth overnight at 30°C with shaking.[7]
-
Harvest the yeast cells by centrifugation.
-
Wash the cells twice with sterile PBS or saline.[8]
-
Resuspend the pellet in sterile PBS and determine the cell concentration using a hemocytometer or by measuring the optical density.[6]
-
Dilute the cell suspension to the desired final concentration (e.g., 7 x 10^6 cells/mL).[8] The inoculum should be used within 2 hours of preparation.[6]
-
Confirm the viability and concentration of the inoculum by plating serial dilutions on Sabouraud dextrose agar.[6]
-
-
Immunosuppression (if applicable):
-
To induce neutropenia, a single dose of 5-fluorouracil (e.g., 0.1 mL of a 50 mg/mL solution) can be administered intravenously one day prior to infection.[6] This can result in profound and prolonged neutropenia.[6]
-
Alternatively, a combination of cyclophosphamide and cortisone acetate can be used to suppress both innate and adaptive immunity.[5]
-
-
Infection:
Ibrexafungerp Efficacy Testing
This protocol outlines the administration of Ibrexafungerp and control drugs to infected mice and the subsequent evaluation of treatment efficacy.
Materials:
-
Ibrexafungerp
-
Vehicle control (appropriate for Ibrexafungerp formulation)
-
Control antifungal agents (e.g., fluconazole, caspofungin)
-
Oral gavage needles
-
Sterile dissection tools
-
Stomacher or tissue homogenizer
-
Sabouraud dextrose agar plates
Procedure:
-
Drug Administration:
-
Initiate treatment at a specified time post-infection (e.g., 24 hours).[9][10][11]
-
Administer Ibrexafungerp orally twice daily at various dosages (e.g., 20, 30, and 40 mg/kg).[10][11]
-
Administer vehicle control to a separate group of infected mice.
-
Administer control antifungals to respective groups (e.g., fluconazole 20 mg/kg orally once daily, or caspofungin 10 mg/kg intraperitoneally once daily).[10][11]
-
Continue the treatment for a predetermined duration (e.g., 7 days).[9][10][11]
-
-
Efficacy Assessment:
-
Survival: Monitor the mice daily for morbidity and mortality for a specified period (e.g., up to 21 days post-infection).[10]
-
Fungal Burden:
-
At the end of the treatment period (e.g., day 8 post-infection), euthanize a subset of mice from each group.[10]
-
Aseptically harvest kidneys, as they are the primary target organ in this model.[4][8]
-
Weigh the kidneys and homogenize them in a known volume of sterile saline.
-
Prepare serial dilutions of the homogenate and plate them on Sabouraud dextrose agar.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU).
-
Calculate the fungal burden as log10 CFU per gram of kidney tissue.
-
-
Data Presentation
Quantitative data from efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Survival Rates of Mice with Invasive Candidiasis Treated with Ibrexafungerp
| Treatment Group | Dose (mg/kg) | Administration Route & Frequency | Survival Rate (%) on Day 8 | Median Survival Time (Days) |
| Vehicle Control | - | Oral, Twice Daily | ||
| Ibrexafungerp | 20 | Oral, Twice Daily | ||
| Ibrexafungerp | 30 | Oral, Twice Daily | ||
| Ibrexafungerp | 40 | Oral, Twice Daily | ||
| Fluconazole | 20 | Oral, Once Daily | ||
| Caspofungin | 10 | Intraperitoneal, Once Daily |
Table 2: Kidney Fungal Burden in Mice with Invasive Candidiasis Treated with Ibrexafungerp
| Treatment Group | Dose (mg/kg) | Administration Route & Frequency | Mean Kidney Fungal Burden (log10 CFU/g ± SD) |
| Vehicle Control | - | Oral, Twice Daily | |
| Ibrexafungerp | 20 | Oral, Twice Daily | |
| Ibrexafungerp | 30 | Oral, Twice Daily | |
| Ibrexafungerp | 40 | Oral, Twice Daily | |
| Fluconazole | 20 | Oral, Once Daily | |
| Caspofungin | 10 | Intraperitoneal, Once Daily |
Note: The data in these tables should be populated with the results from specific experiments. The provided tables are templates for data presentation. In some studies, higher doses of ibrexafungerp have shown a significant reduction in kidney fungal burden by >1.5 to >2.5 log10 CFU/g compared to the burden at the start of therapy.[9]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for testing the efficacy of Ibrexafungerp in a murine model of invasive candidiasis.
Caption: Workflow for Ibrexafungerp efficacy testing.
Mechanism of Action of Ibrexafungerp
This diagram illustrates the mechanism of action of Ibrexafungerp on the fungal cell wall.
Caption: Ibrexafungerp inhibits glucan synthesis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
- 6. niaid.nih.gov [niaid.nih.gov]
- 7. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine model of invasive candidiasis [bio-protocol.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Ibrexafungerp Formulation for In Vitro and In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of ibrexafungerp, a first-in-class triterpenoid antifungal agent, for both laboratory-based in vitro experiments and in vivo animal research. Ibrexafungerp inhibits the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of a key component of the fungal cell wall, leading to cell lysis and death.[1][2][3] This document offers guidance on solubilization, formulation, and application in common research settings.
Physicochemical Properties and Solubility
Ibrexafungerp is a lipophilic compound with poor water solubility.[4] For research purposes, it is typically supplied as a citrate salt.[5] Proper solubilization is critical for obtaining accurate and reproducible results.
Table 1: Ibrexafungerp Citrate Solubility and Stock Solution Preparation
| Solvent | Concentration | Preparation Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (108.44 mM) | Requires sonication to fully dissolve. Use freshly opened, anhydrous DMSO as it is hygroscopic, which can affect solubility. | [6][7][8] |
| Stock Solution Storage | |||
| In DMSO at -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [7] |
| In DMSO at -20°C | Up to 1 month | [8] |
In Vitro Research Protocols
Antifungal Susceptibility Testing (AST)
The following protocols are based on established methodologies from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution for Yeasts (Candida spp.)
This protocol outlines the general procedure for determining the Minimum Inhibitory Concentration (MIC) of ibrexafungerp against yeast isolates.
Materials:
-
Ibrexafungerp citrate
-
Anhydrous DMSO
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0
-
Sterile 96-well microtiter plates
-
Yeast inoculum, standardized to 0.5–2.5 x 10⁵ CFU/mL
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Ibrexafungerp Stock Solution: Dissolve ibrexafungerp citrate in 100% DMSO to a concentration of 10 mg/mL. Further dilute in RPMI 1640 to create a working stock for serial dilutions.
-
Serial Dilutions: Perform two-fold serial dilutions of ibrexafungerp in the 96-well plate using RPMI 1640 medium to achieve final concentrations typically ranging from 0.016 to 16 µg/mL.
-
Inoculum Preparation: Prepare a standardized yeast suspension in RPMI 1640.
-
Inoculation: Add the yeast inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24 hours.[9]
-
Reading Results: The MIC is defined as the lowest concentration of ibrexafungerp that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[9] Results can be read visually or with a plate reader at 530 nm.
Table 2: In Vitro Activity of Ibrexafungerp against Candida Species (EUCAST/CLSI)
| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| C. albicans | 0.016 - 0.5 | 0.06 | 0.125 | [10][11] |
| C. glabrata | 0.016 - 8 | 0.25 | 1 | [10] |
| C. auris | 0.06 - 2 | 0.5 | 1 | [12][13][14] |
| C. tropicalis | 0.06 - ≥8 | 0.5 | 2 | [10] |
| C. krusei | 0.125 - 1 | 1 | 1 | [10] |
| C. parapsilosis | 0.25 - 0.5 | 0.5 | - | [15] |
Protocol 2: Antifungal Susceptibility Testing for Molds (Aspergillus spp.)
For filamentous fungi, the endpoint is the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as observed microscopically.
Procedure: Follow the same general procedure as for yeasts, with the following modifications:
-
Inoculum: Prepare a spore suspension and adjust to the recommended concentration.
-
Reading Results: After incubation, examine the wells using an inverted microscope. The MEC is the lowest concentration where aberrant, compact hyphal growth is observed.
Table 3: In Vitro Activity of Ibrexafungerp against Aspergillus Species (EUCAST/CLSI)
| Aspergillus Species | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Reference |
| A. fumigatus (azole-susceptible) | - | 0.03 - 0.06 | - | [16] |
| A. fumigatus (azole-resistant) | - | 0.03 - 0.06 | - | [16] |
| A. flavus | 0.06 - 16 | - | - | [16] |
| A. terreus | - | - | - | [16] |
Biofilm Assays
Ibrexafungerp has demonstrated activity against fungal biofilms.[13] The Calgary Biofilm Device or similar models can be used to assess this activity.
Protocol 3: Biofilm Susceptibility Testing
Procedure:
-
Biofilm Formation: Grow fungal biofilms on hydroxyapatite-coated pegs of a Calgary Biofilm Device for 24 hours.[17]
-
Antifungal Challenge: Transfer the pegs with established biofilms to a 96-well plate containing serial dilutions of ibrexafungerp.
-
Incubation: Incubate for a further 24 hours.
-
Assessment: Determine the Minimum Biofilm Eradication Concentration (MBEC), the lowest concentration of the drug that prevents regrowth of fungi from the treated biofilm. This can be assessed by transferring the pegs to a fresh recovery medium and observing growth.
In Vivo Research Protocols
Ibrexafungerp is orally bioavailable, making it suitable for administration by oral gavage in animal models.[13][18] Intravenous formulations can also be prepared.
Formulation for Oral Administration (Rodent Models)
Protocol 4: Methylcellulose-Based Suspension for Oral Gavage
This is a common formulation for preclinical efficacy studies.[12][19]
Materials:
-
Ibrexafungerp citrate powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile water
-
pH meter and adjustment solutions (e.g., HCl, NaOH)
Procedure:
-
Calculate the required amount of ibrexafungerp citrate based on the desired dose (e.g., 20, 30, or 40 mg/kg) and the number and weight of the animals.[12]
-
Create a suspension of the ibrexafungerp powder in the 0.5% methylcellulose solution.
-
Adjust the pH of the suspension to approximately 6.5.[19]
-
Ensure the suspension is homogenous before each administration by vortexing or stirring.
-
Administer to animals via oral gavage at the desired volume.
Protocol 5: Alternative Formulations for Oral Administration
For solubility or pharmacokinetic studies, other vehicle systems can be employed. The following are examples of solvent-based formulations.
Example Formulations:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: Add each solvent sequentially, ensuring the solution is clear after each addition.[6]
-
10% DMSO, 90% Corn Oil: Add DMSO to the corn oil and mix thoroughly.[6]
-
10% DMSO, 90% (20% SBE-β-CD in Saline): Prepare the SBE-β-CD solution first, then add the DMSO.[6]
Note: The suitability of each vehicle must be tested for the specific animal model and experimental goals. Toxicity and effects of the vehicle itself should be controlled for.
Formulation for Intravenous Administration
While less common in published preclinical efficacy studies, intravenous formulations can be prepared for pharmacokinetic or specific efficacy models.
Protocol 6: IV Formulation for Animal Studies
Procedure:
-
Dissolve ibrexafungerp in a minimal amount of a suitable solvent like DMSO.
-
Further dilute with a pharmaceutically acceptable vehicle for intravenous injection, such as saline containing a solubilizing agent (e.g., cyclodextrin).
-
The final concentration of the initial solvent (e.g., DMSO) should be minimized to avoid toxicity.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
Researchers should consult relevant literature for specific IV formulations used in rabbit or other animal models.[18]
Table 4: Example In Vivo Dosing Regimens from Murine Models
| Model | Animal | Dosing Route | Formulation | Dose Regimen | Reference |
| Invasive Candidiasis | Neutropenic Mice | Oral Gavage | Methylcellulose | 20, 30, 40 mg/kg, twice daily | [12][20] |
| Invasive Aspergillosis | Neutropenic Mice | Oral Gavage | Not specified | 7.5, 10 mg/kg, twice daily | [18] |
| Intra-abdominal Candidiasis | Immunocompetent Mice | Oral Gavage | 0.5% Methylcellulose | 30 mg/kg, single dose (PK) | [19] |
Visualizations
Mechanism of Action
Ibrexafungerp's primary target is the fungal cell wall. It non-competitively inhibits the β-(1,3)-D-glucan synthase enzyme complex, preventing the synthesis of glucan polymers that are critical for cell wall integrity.[3][21] This leads to osmotic instability and fungal cell death.
Caption: Ibrexafungerp inhibits glucan synthase, disrupting fungal cell wall synthesis.
Experimental Workflow: In Vitro Susceptibility Testing
The workflow for determining the MIC of ibrexafungerp involves a series of standardized steps to ensure reproducibility.
References
- 1. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ibrexafungerp citrate (MK 3118) | β-1,3-glucan synthesis inhibitor | CAS#1965291-08-0 | MK-3118; SCY078; MK3118; SCY-078; Brexafemme | antifungal medication | InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]
- 11. EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Activity of Ibrexafungerp against a Collection of Clinical Isolates of Aspergillus, Including Cryptic Species and Cyp51A Mutants, Using EUCAST and CLSI Methodologies [mdpi.com]
- 17. Antibiofilm activity of manogepix, ibrexafungerp, amphotericin B, rezafungin, and caspofungin against Candida spp. biofilms of reference and clinical strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ibrexafungerp, a Novel Triterpenoid Antifungal in Development for the Treatment of Mold Infections [mdpi.com]
- 19. Penetration of Ibrexafungerp (Formerly SCY-078) at the Site of Infection in an Intra-abdominal Candidiasis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Investigating Ibrexafungerp in Combination with Other Antifungal Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrexafungerp, the first-in-class triterpenoid glucan synthase inhibitor, represents a significant advancement in antifungal therapy. Its unique mechanism of action, targeting the fungal cell wall, and its oral bioavailability make it a promising candidate for combination therapy. This document provides detailed application notes and protocols for investigating the synergistic potential of ibrexafungerp with other major classes of antifungal agents, including azoles and polyenes. The information herein is intended to guide researchers in the preclinical assessment of ibrexafungerp-based combination strategies against clinically relevant fungal pathogens such as Aspergillus and Candida species.
Rationale for Combination Therapy
The primary rationale for combining ibrexafungerp with other antifungals is to achieve synergistic or additive effects, leading to enhanced efficacy, reduced dosage of individual agents (potentially minimizing toxicity), and a lower propensity for the development of resistance. Ibrexafungerp inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, while other antifungal classes target different cellular pathways. For instance, azoles inhibit ergosterol synthesis in the fungal cell membrane, and polyenes bind to ergosterol, leading to membrane disruption. The simultaneous disruption of both the cell wall and cell membrane can result in potent fungicidal activity.[1][2]
In Vitro Synergy Testing of Ibrexafungerp Combinations
In vitro studies are crucial for the initial assessment of antifungal combinations. The checkerboard microdilution method is a standard technique to determine the fractional inhibitory concentration index (FICI), which quantifies the nature of the interaction between two drugs.
Summary of In Vitro Synergy Data
The following tables summarize the quantitative data from studies investigating the in vitro synergy of ibrexafungerp with various antifungal agents against Aspergillus species.
Table 1: In Vitro Interaction of Ibrexafungerp and Isavuconazole against Aspergillus fumigatus
| Fungal Strain | Interaction | Median FICI (Range) | Reference |
| A. fumigatus NIH-4215 | Additive | 0.68 (0.38 - 1.06) | [3] |
Table 2: Synergy of Ibrexafungerp with Azoles against a Panel of Aspergillus spp. Isolates
| Combination | Percentage of Isolates Showing Synergy (FICI ≤ 0.5) | Reference |
| Ibrexafungerp + Isavuconazole | 62% | [4][5] |
| Ibrexafungerp + Posaconazole | 54% | [4][5] |
| Ibrexafungerp + Voriconazole | 53% | [4][5] |
Table 3: Interaction of Ibrexafungerp with Voriconazole, Isavuconazole, and Amphotericin B against Wild-Type (WT) and Azole-Resistant (AR) Aspergillus spp.
| Combination | Interaction against WT Strains | Interaction against AR Strains | Reference |
| Ibrexafungerp + Voriconazole | Synergy | Additive | [5][6] |
| Ibrexafungerp + Isavuconazole | Synergy | Additive | [5][6] |
| Ibrexafungerp + Amphotericin B | Synergy | Synergy | [5][6] |
Experimental Protocol: Checkerboard Microdilution Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.[4]
Materials:
-
Ibrexafungerp analytical powder
-
Partner antifungal agent (e.g., isavuconazole, voriconazole, amphotericin B)
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates
-
Spectrophotometer
-
Sterile water, DMSO, and other necessary reagents
Procedure:
-
Drug Preparation:
-
Prepare stock solutions of ibrexafungerp and the partner antifungal in DMSO.
-
Create serial twofold dilutions of each drug in RPMI 1640 medium. For the checkerboard plate, prepare drug concentrations at 4x the final desired concentration.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on potato dextrose agar for 5-7 days.
-
Prepare a spore suspension in sterile saline with 0.05% Tween 80.
-
Adjust the spore concentration to 0.5-2.5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer.
-
-
Plate Setup:
-
Dispense 50 µL of RPMI 1640 into each well of a 96-well plate.
-
Add 50 µL of the 4x ibrexafungerp dilutions horizontally and 50 µL of the 4x partner antifungal dilutions vertically. This creates a matrix of drug concentrations.
-
Include wells with each drug alone (growth controls) and a drug-free well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well.
-
Incubate the plates at 35°C for 48-72 hours.
-
-
Reading the Results:
-
Determine the Minimal Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that shows complete inhibition of growth. For ibrexafungerp and other glucan synthase inhibitors, the endpoint is the Minimal Effective Concentration (MEC), the lowest concentration causing the formation of small, dense, hyphal colonies.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FICI: FICI = FIC of Drug A + FIC of Drug B
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Indifference (or Additive): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Mechanism of Synergistic Action
The synergistic activity of ibrexafungerp with azoles is attributed to the simultaneous attack on two critical fungal structures: the cell wall and the cell membrane.
Caption: Mechanism of synergy between ibrexafungerp and azoles.
In Vivo Efficacy of Ibrexafungerp Combinations
Animal models are essential for validating the in vitro findings and assessing the therapeutic potential of drug combinations in a physiological setting. Murine and rabbit models of invasive aspergillosis are commonly used.
Summary of In Vivo Data
Table 4: In Vivo Efficacy of Ibrexafungerp and Isavuconazole Combination in a Neutropenic Rabbit Model of Invasive Pulmonary Aspergillosis
| Treatment Group | Outcome | Reference |
| Ibrexafungerp (2.5 or 7.5 mg/kg/day) + Isavuconazole (40 mg/kg/day) | Prolonged survival, decreased pulmonary injury, reduced fungal burden, and lower galactomannan levels compared to monotherapy. | [3][7] |
Experimental Protocol: Murine Model of Invasive Aspergillosis
This protocol describes a neutropenic murine model to evaluate the efficacy of ibrexafungerp in combination with another antifungal agent.
Materials:
-
6- to 8-week-old male mice (e.g., BALB/c)
-
Cyclophosphamide and cortisone acetate for immunosuppression
-
Aspergillus fumigatus isolate
-
Ibrexafungerp and partner antifungal for oral or intravenous administration
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
Procedure:
-
Immunosuppression:
-
Administer cyclophosphamide (e.g., 150 mg/kg intraperitoneally) on days -4 and -1 relative to infection.
-
Administer cortisone acetate (e.g., 250 mg/kg subcutaneously) on day -1.
-
-
Infection:
-
On day 0, anesthetize the mice and infect them via intratracheal instillation with a defined inoculum of A. fumigatus conidia (e.g., 1 x 10^5 conidia in 20 µL of saline).
-
-
Treatment:
-
Initiate treatment 24 hours post-infection.
-
Administer ibrexafungerp (e.g., 7.5 or 10 mg/kg orally, twice daily) and the partner antifungal at predetermined doses, both alone and in combination.[6]
-
Include a vehicle control group.
-
Continue treatment for a specified duration (e.g., 7-14 days).
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for survival, weight loss, and clinical signs of illness.
-
At the end of the study, euthanize the surviving animals.
-
Harvest lungs and other organs (e.g., kidneys, brain) for quantitative fungal burden determination (CFU counts or qPCR).
-
Collect serum for biomarker analysis (e.g., galactomannan).
-
Experimental Workflow Diagram
Caption: Experimental workflow for investigating ibrexafungerp combinations.
Conclusion
The combination of ibrexafungerp with other antifungal agents, particularly azoles, demonstrates significant synergistic or additive activity against key fungal pathogens like Aspergillus. The provided protocols for in vitro and in vivo studies offer a framework for researchers to further explore and validate these promising antifungal combinations. Such investigations are crucial for the development of novel therapeutic strategies to combat invasive fungal infections, especially those caused by resistant strains. The dual targeting of the fungal cell wall and cell membrane represents a powerful approach that warrants continued investigation in both preclinical and clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Therapy with Ibrexafungerp (Formerly SCY-078), a First-in-Class Triterpenoid Inhibitor of (1→3)-β-d-Glucan Synthesis, and Isavuconazole for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scynexis.com [scynexis.com]
- 5. Ibrexafungerp, a Novel Triterpenoid Antifungal in Development for the Treatment of Mold Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Combination Therapy with Ibrexafungerp (Formerly SCY-078), a First-in-Class Triterpenoid Inhibitor of (1→3)-β-d-Glucan Synthesis, and Isavuconazole for Treatment of Experimental Invasive Pulmonary Aspergillosis [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Synergistic Effects of Ibrexafungerp with Azoles and Polyenes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ibrexafungerp is the first-in-class triterpenoid antifungal agent that inhibits the (1→3)-β-D-glucan synthase, an essential enzyme for the synthesis of a key fungal cell wall polymer.[1][2][3] This mechanism is distinct from azoles, which inhibit ergosterol synthesis, and polyenes, which bind to ergosterol, leading to fungal cell membrane disruption. The differing mechanisms of action provide a strong rationale for investigating combination therapy to enhance antifungal efficacy, overcome resistance, and broaden the spectrum of activity. These application notes provide a summary of in vitro data on the synergistic interactions of ibrexafungerp with azoles and polyenes and detail the experimental protocols for assessing these effects.
Rationale for Synergy: Complementary Mechanisms of Action
The potential for synergy between ibrexafungerp and azoles or polyenes stems from their targeting of different, yet critical, components of the fungal cell. Ibrexafungerp weakens the structural integrity of the cell wall by depleting β-glucan, while azoles and polyenes disrupt the fungal cell membrane's function and integrity by targeting ergosterol synthesis or the ergosterol molecule itself. This dual assault can lead to a more potent fungicidal or fungistatic effect than either agent alone.
Quantitative Data Summary: In Vitro Synergy
In vitro studies, primarily using checkerboard broth microdilution assays, have consistently demonstrated additive to synergistic interactions between ibrexafungerp and azole or polyene antifungals against various fungal pathogens, particularly Aspergillus species. Antagonism has not been observed in these combinations.[4]
Table 1: Synergistic Effects of Ibrexafungerp and Azoles against Aspergillus spp.
| Ibrexafungerp Combination | Fungal Species | Number of Isolates | Key Finding | Interpretation | Reference |
| Isavuconazole | Aspergillus fumigatus | 1 | Median FICI: 0.68 | Additive | [5] |
| Isavuconazole | Aspergillus spp. | 50 | 62% of isolates showed synergy | Synergy | [4] |
| Posaconazole | Aspergillus spp. | 50 | 54% of isolates showed synergy | Synergy | [4] |
| Voriconazole | Aspergillus spp. | 50 | 53% of isolates showed synergy | Synergy | [4] |
| Voriconazole/Isavuconazole | Wild-Type Aspergillus spp. | 4 | In vitro synergy observed | Synergy | [6][7] |
| Voriconazole/Isavuconazole | Azole-Resistant Aspergillus spp. | 2 | Additive effect observed | Additive | [6][7] |
Table 2: Synergistic Effects of Ibrexafungerp and Polyenes against Aspergillus spp.
| Ibrexafungerp Combination | Fungal Species | Number of Isolates | Key Finding | Interpretation | Reference |
| Amphotericin B | Wild-Type Aspergillus spp. | 4 | In vitro synergy observed | Synergy | [6][7] |
| Amphotericin B | Azole-Resistant Aspergillus spp. | 2 | In vitro synergy observed | Synergy | [6][7] |
| Liposomal Amphotericin B | Rhizopus delemar, Mucor circinelloides | - | Significant enhancement in survival (in vivo) | Synergy | [8] |
Experimental Protocols
The checkerboard broth microdilution method is the standard for evaluating in vitro synergy. The following protocol is a synthesized methodology based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[9][10]
3.1. Objective: To determine the in vitro interaction between ibrexafungerp and an azole or polyene agent against a specific fungal isolate.
3.2. Materials:
-
Ibrexafungerp analytical powder
-
Azole or Polyene analytical powder (e.g., voriconazole, amphotericin B)
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
RPMI 1640 medium with L-glutamine, without bicarbonate
-
MOPS buffer (0.165 M), pH 7.0
-
2% Glucose solution
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolate, cultured on appropriate agar (e.g., Potato Dextrose Agar)
-
Spectrophotometer (450 nm) or inverted microscope
-
Sterile, deionized water
3.3. Methodology Workflow:
3.4. Step-by-Step Protocol:
-
Prepare Drug Stock Solutions: Dissolve ibrexafungerp and the second antifungal agent in DMSO to create high-concentration stock solutions (e.g., 1600 µg/mL).
-
Prepare Fungal Inoculum:
-
Harvest fungal cells from a fresh culture.
-
Adjust the suspension in sterile water to a cell density corresponding to a 0.5 McFarland standard.
-
Perform a final dilution in the assay medium (RPMI + 2% Glucose + MOPS) to achieve a final working concentration of approximately 0.5–2.5 x 10⁵ CFU/mL.[10]
-
-
Set up the Checkerboard Plate:
-
Dispense 100 µL of assay medium into all wells of a 96-well plate.
-
Create serial dilutions of ibrexafungerp along the x-axis (e.g., columns 1-10) and the comparator drug along the y-axis (e.g., rows A-G). This creates a matrix of drug concentrations.
-
Column 11 should contain only dilutions of ibrexafungerp (for its individual MIC).
-
Row H should contain only dilutions of the comparator drug (for its individual MIC).
-
Include a growth control well (medium + inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculation: Add 100 µL of the final fungal inoculum to each well, except for the sterility control. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 35-37°C for 24 to 48 hours.[11]
-
Reading Results:
-
Determine the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC) for each drug alone and for every combination.
-
The MIC is the lowest concentration showing complete (or near-complete) inhibition of growth.
-
The MEC (for glucan synthase inhibitors like ibrexafungerp) is the lowest concentration at which small, rounded, compact hyphal forms are observed compared to the long, filamentous hyphae in the growth control well.[11]
-
Data Interpretation: Fractional Inhibitory Concentration Index (FICI)
The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).
4.1. FICI Calculation:
The FICI is calculated for each well that shows growth inhibition using the following formula:
FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The FICI value for the combination is the lowest FICI calculated among all inhibitory wells.
4.2. Interpretation of FICI Values:
The calculated FICI value is used to classify the nature of the drug interaction.
References
- 1. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ibrexafungerp Citrate? [synapse.patsnap.com]
- 3. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scynexis.com [scynexis.com]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. Ibrexafungerp, a Novel Triterpenoid Antifungal in Development for the Treatment of Mold Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SCYNEXIS Presents Data Analyses Showing Ibrexafungerp’s Potential to Fight Invasive Candidiasis and Candidemia, Including Infections Caused by Candida Auris, During the 32nd Annual European Congress of Clinical Microbiology & Infectious Diseases - BioSpace [biospace.com]
- 9. scynexis.com [scynexis.com]
- 10. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Ibrexafungerp against a Collection of Clinical Isolates of Aspergillus, Including Cryptic Species and Cyp51A Mutants, Using EUCAST and CLSI Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Using Ibrexafungerp to Study Fungal Biofilm Formation and Disruption: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ibrexafungerp, a first-in-class triterpenoid antifungal, for the in vitro study of fungal biofilm formation and disruption. The provided protocols and data will enable researchers to effectively assess the antibiofilm properties of ibrexafungerp and similar compounds against a variety of fungal pathogens.
Introduction to Ibrexafungerp and Fungal Biofilms
Fungal biofilms are complex, structured communities of fungal cells encased in a self-produced extracellular matrix. These biofilms exhibit increased resistance to antifungal agents and host immune responses, making them a significant challenge in clinical settings. Ibrexafungerp offers a unique mechanism of action by inhibiting the enzyme β-(1,3)-D-glucan synthase, which is crucial for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall and the biofilm matrix.[1][2][3] This disruption of the cell wall integrity leads to fungal cell lysis and death.[2][3][4] Notably, ibrexafungerp has demonstrated potent activity against a broad spectrum of fungal pathogens, including biofilm-forming Candida species that are resistant to other classes of antifungals.[1][5][6]
Data Presentation: In Vitro Efficacy of Ibrexafungerp Against Fungal Biofilms
The following tables summarize the in vitro activity of ibrexafungerp against planktonic and biofilm forms of various Candida species. This data is essential for designing experiments and understanding the potency of ibrexafungerp as an antibiofilm agent.
Table 1: Minimum Inhibitory Concentration (MIC) of Ibrexafungerp Against Planktonic Candida spp.
| Fungal Species | Ibrexafungerp MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |
| Candida albicans | 0.016 - 0.5 | 0.062 |
| Candida auris | 0.5 - 1.0 (MIC50/MIC90) | Not Reported |
| Candida glabrata | Not Reported | 0.25 |
| Candida parapsilosis | Not Reported | 0.5 |
| Candida tropicalis | 0.06 - ≥8 | 0.517 |
| Candida krusei | Not Reported | 1.0 |
Data compiled from multiple sources.[5][7]
Table 2: Ibrexafungerp Activity Against Mature Candida spp. Biofilms
| Fungal Species | Minimum Biofilm Eradication Concentration (MBEC) Range (µg/mL) |
| Candida albicans | >64 |
| Candida auris | 16 - >64 |
| Candida parapsilosis | >64 |
MBEC is the lowest concentration of an antifungal agent required to eradicate a pre-formed biofilm.[8][9][10]Data presented here is based on a study comparing multiple antifungals.[8]
Experimental Protocols
These protocols provide detailed methodologies for assessing the impact of ibrexafungerp on fungal biofilm formation and for determining its efficacy against pre-formed (mature) biofilms.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Planktonic Fungal Cells
This protocol follows the standardized broth microdilution method (CLSI M27-A or equivalent) to determine the MIC of ibrexafungerp against planktonic fungal cells.[11][12]
Materials:
-
Ibrexafungerp powder
-
Appropriate solvent for ibrexafungerp (e.g., DMSO)
-
Fungal isolates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL.
-
Drug Dilution: Prepare a stock solution of ibrexafungerp in the appropriate solvent. Perform serial twofold dilutions of ibrexafungerp in RPMI 1640 medium in the 96-well plate to achieve the desired concentration range.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the serially diluted ibrexafungerp, as well as to a drug-free growth control well. Include a sterility control well containing only medium.
-
Incubation: Incubate the microtiter plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.[12] For agents like ibrexafungerp that inhibit cell wall synthesis, the endpoint is often defined as the concentration that leads to at least a 50% reduction in turbidity as determined visually or spectrophotometrically.
Protocol 2: Fungal Biofilm Formation and Assessment of Ibrexafungerp's Inhibitory Activity
This protocol describes how to grow fungal biofilms in a 96-well plate format and assess the ability of ibrexafungerp to prevent their formation.
Materials:
-
Fungal isolates
-
RPMI 1640 medium (or other suitable biofilm-promoting medium)
-
Sterile 96-well flat-bottom microtiter plates
-
Ibrexafungerp
-
Incubator (37°C)
-
Phosphate-buffered saline (PBS)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with menadione
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal cell suspension in RPMI 1640 medium at a concentration of 1 x 106 CFU/mL.
-
Biofilm Formation with Ibrexafungerp:
-
Add 100 µL of the fungal inoculum to the wells of a 96-well plate.
-
Add 100 µL of serially diluted ibrexafungerp in RPMI 1640 to the wells to achieve the desired final concentrations. Include a drug-free control.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Washing: Gently wash the wells twice with sterile PBS to remove non-adherent, planktonic cells.
-
Quantification of Biofilm Metabolic Activity (XTT Assay):
-
Prepare the XTT-menadione solution according to the manufacturer's instructions.
-
Add 100 µL of the XTT-menadione solution to each well and to a blank control well (no biofilm).
-
Incubate the plate in the dark at 37°C for 1-3 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The reduction in absorbance in the presence of ibrexafungerp compared to the drug-free control indicates the inhibition of biofilm formation.
-
Protocol 3: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol is designed to determine the concentration of ibrexafungerp required to eradicate a pre-formed, mature biofilm.[8][13]
Materials:
-
Calgary Biofilm Device (or similar peg-lid 96-well plate system)
-
Mature fungal biofilms (formed as described in Protocol 2, step 2, without the addition of the drug)
-
Ibrexafungerp
-
RPMI 1640 medium
-
Sterile 96-well plates
-
PBS
-
Appropriate agar plates for CFU enumeration (e.g., Sabouraud Dextrose Agar)
-
Sonicator
Procedure:
-
Biofilm Formation: Form mature biofilms on the pegs of the Calgary Biofilm Device by incubating the lid with the pegs in a 96-well plate containing the fungal inoculum (1 x 106 CFU/mL in RPMI 1640) for 24-48 hours at 37°C.
-
Washing: After incubation, gently wash the peg lid by immersing it in a 96-well plate containing sterile PBS to remove non-adherent cells.
-
Ibrexafungerp Challenge: Place the peg lid into a new 96-well plate containing serial twofold dilutions of ibrexafungerp in RPMI 1640. Include a drug-free control.
-
Incubation: Incubate the plate for a further 24 hours at 37°C.
-
Recovery and Quantification:
-
Wash the peg lid again in PBS.
-
Place the peg lid into a new 96-well plate containing sterile PBS or recovery medium.
-
Disrupt the biofilms from the pegs by sonication.
-
Perform serial dilutions of the resulting cell suspensions and plate them onto appropriate agar plates.
-
Incubate the plates at 35°C for 24-48 hours and count the colony-forming units (CFUs).
-
-
MBEC Determination: The MBEC is the lowest concentration of ibrexafungerp that results in no viable cells (0 CFU) recovered from the pegs.
Visualizing Experimental Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate the experimental workflows and the mechanism of action of ibrexafungerp.
Caption: Workflow for assessing ibrexafungerp's inhibition of biofilm formation.
References
- 1. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ibrexafungerp Citrate? [synapse.patsnap.com]
- 4. doaj.org [doaj.org]
- 5. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Biofilm Antimicrobial Susceptibility Increases With Antimicrobial Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ors.org [ors.org]
- 11. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiofilm activity of manogepix, ibrexafungerp, amphotericin B, rezafungin, and caspofungin against Candida spp. biofilms of reference and clinical strains - PMC [pmc.ncbi.nlm.nih.gov]
Ibrexafungerp as a Tool for Studying Fungal Cell Wall Biosynthesis Pathways: Application Notes and Protocols
Introduction
The fungal cell wall is a dynamic and essential structure, crucial for maintaining cell integrity, morphology, and viability. Its unique composition, particularly the absence of similar structures in mammalian cells, makes it an attractive target for antifungal drug development.[1][2][3] A key component of the cell wall in most pathogenic fungi is β-(1,3)-D-glucan, a polymer synthesized by the enzyme complex (1,3)-β-D-glucan synthase.[1][4] Ibrexafungerp (formerly SCY-078) is a first-in-class, orally bioavailable triterpenoid antifungal agent that specifically inhibits this enzyme.[4][5][6] Unlike the echinocandins, which are cyclic lipopeptides, ibrexafungerp's distinct structure and binding characteristics provide a valuable tool for researchers studying fungal cell wall biosynthesis, stress response pathways, and mechanisms of antifungal resistance.[4][6][7]
This document provides detailed application notes and protocols for utilizing ibrexafungerp as a research tool for scientists and drug development professionals.
Mechanism of Action
Ibrexafungerp exerts its antifungal activity by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex.[4][8] This enzyme is a transmembrane complex composed of a catalytic subunit (encoded by FKS genes) and a regulatory Rho1p GTPase subunit.[4] By binding to the catalytic subunit, ibrexafungerp blocks the polymerization of UDP-glucose into β-(1,3)-D-glucan chains.[4] The depletion of this critical polymer compromises the structural integrity of the fungal cell wall, leading to increased osmotic permeability, cell lysis, and ultimately, fungal cell death.[4][9][10][11] While its target is the same as the echinocandins, ibrexafungerp's binding site is not identical, which results in limited cross-resistance with many echinocandin-resistant strains, particularly those with mutations in the FKS genes.[4][6][8]
Caption: Mechanism of action of Ibrexafungerp.
Applications in Fungal Research
Ibrexafungerp's specific mechanism of action makes it a powerful tool for:
-
Probing (1,3)-β-D-Glucan Synthase Function: As a potent inhibitor, it can be used to study the kinetics and regulation of the glucan synthase complex in various fungal species.
-
Investigating Cell Wall Integrity (CWI) and Stress Response Pathways: Inhibition of glucan synthesis induces significant cell wall stress, activating compensatory signaling pathways such as the PKC, HOG, and Calcineurin pathways.[2] This often results in an upregulation of chitin synthesis as a survival mechanism. Researchers can use ibrexafungerp to induce this stress response and study the signaling components and downstream effects, such as changes in cell wall composition.
-
Studying Antifungal Synergy: Ibrexafungerp can be tested in combination with other antifungal agents that have different mechanisms of action (e.g., azoles targeting ergosterol synthesis or polyenes binding to ergosterol).[1] Weakening the cell wall with ibrexafungerp may increase the penetration or efficacy of other drugs, revealing synergistic interactions.[12][13]
-
Evaluating Mechanisms of Resistance: It can be used to select for resistant mutants and analyze mutations in the FKS genes, helping to elucidate the molecular basis of resistance to glucan synthase inhibitors.[8]
Caption: Fungal cell wall stress response to Ibrexafungerp.
Quantitative Data Summary: In Vitro Activity
The following tables summarize the in vitro activity of ibrexafungerp against a range of clinically relevant fungal isolates. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. For filamentous fungi like Aspergillus, the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of small, compact hyphal forms, is often used.
Table 1: In Vitro Activity of Ibrexafungerp against Candida Species
| Species | No. of Isolates | Testing Method | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Geometric Mean MIC (mg/L) | Reference(s) |
| C. albicans | 163 | EUCAST | 0.016–0.5 | 0.06 | 0.125 | 0.062 | [14][15] |
| C. albicans (Flu-S) | 71 | CLSI (pH 7.0) | - | - | 0.03 | - | [16] |
| C. albicans (Flu-R) | 36 | CLSI (pH 7.0) | - | - | 0.03 | - | [16] |
| C. glabrata | 60 | EUCAST | 0.03–4 | 0.25 | 0.5 | 0.297 | [14][15] |
| C. glabrata (WT) | - | CLSI | 1–2 | - | - | - | |
| C. parapsilosis | 108 | EUCAST | 0.016–8 | 0.5 | 4 | 0.660 | [14][15] |
| C. tropicalis | 40 | EUCAST | 0.06–≥8 | 0.5 | 2 | 0.517 | [14][15] |
| C. krusei | 29 | EUCAST | 0.25–1 | 1 | 1 | 0.666 | [14][15] |
| C. auris | 54 | CLSI | 0.25–2 | 1 | 1 | 0.764 | [17] |
| C. auris | 122 | EUCAST | 0.06–2 | 0.5 | 0.5 | - | [18] |
| C. auris | >400 | CLSI/EUCAST | - | 0.5 | 1 | - | [6][19] |
Table 2: In Vitro Activity of Ibrexafungerp against Aspergillus Species
| Species | No. of Isolates | Testing Method | MEC Range (mg/L) | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) | Geometric Mean MEC (mg/L) | Reference(s) |
| A. fumigatus (Azole-S) | 49 | EUCAST | 0.015–0.25 | 0.03 | 0.06 | 0.040 | [20] |
| A. fumigatus (Azole-R) | 44 | EUCAST | 0.015–0.5 | 0.03 | 0.25 | 0.092 | [20] |
| A. flavus | 21 | EUCAST | 0.015–0.12 | 0.03 | 0.06 | 0.034 | [20] |
| A. niger | 14 | EUCAST | 0.015–0.12 | 0.03 | 0.06 | 0.034 | [20] |
| A. terreus | 16 | EUCAST | 0.015–0.12 | 0.03 | 0.06 | 0.030 | [20] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and European Committee on Antifungal Susceptibility Testing (EUCAST) E.Def 7.3.1 methodologies for yeasts.[14][17][21]
Materials:
-
Ibrexafungerp powder (stock solution prepared in DMSO).
-
Fungal isolates (e.g., Candida spp.).
-
RPMI-1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with MOPS.
-
Sterile 96-well flat-bottom microtiter plates.
-
Spectrophotometer or plate reader (optional, for quantitative reading).
-
Sterile, flat-bottom 96-well microtiter plates.
-
Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258).
Procedure:
-
Isolate Preparation:
-
Subculture the fungal isolate onto Sabouraud Dextrose Agar and incubate for 24 hours at 35°C to ensure purity and viability.
-
Prepare a starting inoculum by suspending several colonies in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of ibrexafungerp in DMSO.
-
Perform serial twofold dilutions of ibrexafungerp in RPMI medium in a 96-well plate to achieve final concentrations typically ranging from 0.008 to 8 mg/L.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions. The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of ibrexafungerp that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well.[15]
-
Reading can be done visually or with a spectrophotometer at 530 nm.
-
Caption: Workflow for broth microdilution susceptibility testing.
Protocol 2: (1,3)-β-D-Glucan Synthase Inhibition Assay (Enzymatic Assay)
This is a generalized protocol for measuring the direct inhibitory effect of ibrexafungerp on glucan synthase activity from fungal cell extracts.
Materials:
-
Fungal culture.
-
Lysis buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Glass beads or homogenizer for cell disruption.
-
Reaction buffer (e.g., HEPES buffer containing GTPγS, BSA, and ethylene glycol).
-
Substrate: UDP-[¹⁴C]-glucose.
-
Ibrexafungerp at various concentrations.
-
75% ethanol, 10% trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Enzyme Preparation:
-
Grow fungal cells to mid-log phase and harvest by centrifugation.
-
Lyse cells mechanically (e.g., bead beating) in cold lysis buffer to prepare a crude membrane fraction.
-
Determine the total protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Inhibition Assay:
-
Set up reaction tubes containing reaction buffer, the fungal membrane preparation (enzyme source), and varying concentrations of ibrexafungerp (or DMSO as a control).
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate, UDP-[¹⁴C]-glucose.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for 60 minutes.
-
-
Quantification of Glucan Synthesis:
-
Stop the reaction by adding 10% TCA.
-
Collect the synthesized, radiolabeled glucan polymer (which is acid-insoluble) by vacuum filtration onto glass fiber filters.
-
Wash the filters extensively with 75% ethanol to remove unincorporated UDP-[¹⁴C]-glucose.
-
Place the dried filters in scintillation vials with scintillation fluid.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each ibrexafungerp concentration relative to the DMSO control.
-
Plot the inhibition curve and determine the IC₅₀ value (the concentration of ibrexafungerp that inhibits 50% of the enzyme activity).
-
Protocol 3: Analysis of Cell Wall Integrity Response (Chitin Staining)
This protocol uses a fluorescent stain to visualize and quantify the compensatory increase in chitin deposition in the fungal cell wall following treatment with ibrexafungerp.
Materials:
-
Fungal culture (e.g., Candida albicans).
-
YPD or other suitable growth medium.
-
Ibrexafungerp (at a sub-inhibitory concentration, e.g., 1/4x MIC).
-
Calcofluor White stain solution (fluorescent brightener that binds to chitin).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Treatment:
-
Grow fungal cells in liquid medium to early log phase.
-
Divide the culture into two flasks: one control (add DMSO) and one treatment (add ibrexafungerp to a final concentration of 1/4x MIC).
-
Incubate for a defined period (e.g., 4-6 hours) under normal growth conditions.
-
-
Staining:
-
Harvest cells from both cultures by centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend the cells in a solution of Calcofluor White (e.g., 10 µg/mL in PBS).
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Visualization and Quantification:
-
Wash the cells twice with PBS to remove excess stain.
-
Resuspend in a small volume of PBS and mount on a microscope slide.
-
Visualize the cells using a fluorescence microscope with a DAPI filter set.
-
Capture images of multiple fields for both control and treated samples.
-
Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ). An increase in fluorescence in the ibrexafungerp-treated cells indicates an upregulation of chitin synthesis.
-
Protocol 4: In Vitro Synergy Testing (Checkerboard Assay)
This protocol is used to assess the interaction between ibrexafungerp and a second antifungal agent.
Materials:
-
Same materials as Protocol 1, plus a second antifungal agent (e.g., isavuconazole).[12]
Procedure:
-
Plate Setup:
-
Prepare a 96-well plate. Along the x-axis, create serial twofold dilutions of ibrexafungerp.
-
Along the y-axis, create serial twofold dilutions of the second antifungal agent.
-
This creates a matrix of wells with varying concentrations of both drugs. Include wells with each drug alone, as well as a drug-free growth control.
-
-
Inoculation and Incubation:
-
Inoculate the entire plate with a standardized fungal inoculum as described in Protocol 1.
-
Incubate at 35°C for 24-48 hours.
-
-
Data Analysis:
-
Determine the MIC for each drug alone and for every combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows inhibition:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
-
Interpret the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Conclusion
Ibrexafungerp is a highly specific and potent inhibitor of fungal (1,3)-β-D-glucan synthase. Its unique triterpenoid structure, oral bioavailability, and activity against many echinocandin-resistant strains make it not only a promising therapeutic agent but also an invaluable tool for the research community.[4][5][22] By using the protocols outlined in this document, researchers can effectively employ ibrexafungerp to dissect the complexities of fungal cell wall biosynthesis, explore the intricate cell wall stress response pathways, and investigate novel antifungal combination strategies.
References
- 1. Fungal Cell Wall: Emerging Antifungals and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Fungal Cell Wall: Structure, Biosynthesis, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ibrexafungerp: A narrative overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Combination Therapy with Ibrexafungerp (Formerly SCY-078), a First-in-Class Triterpenoid Inhibitor of (1→3)-β-d-Glucan Synthesis, and Isavuconazole for Treatment of Experimental Invasive Pulmonary Aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]
- 15. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro pH Activity of Ibrexafungerp against Fluconazole-Susceptible and -Resistant Candida Isolates from Women with Vulvovaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. In Vitro Activity of Ibrexafungerp (SCY-078) against Candida auris Isolates as Determined by EUCAST Methodology and Comparison with Activity against C. albicans and C. glabrata and with the Activities of Six Comparator Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scynexis.com [scynexis.com]
- 20. mdpi.com [mdpi.com]
- 21. In Vitro Activity of Ibrexafungerp (SCY-078) against Candida auris Isolates as Determined by EUCAST Methodology and Comparison with Activity against C. albicans and C. glabrata and with the Activities of Six Comparator Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Novel 1,3-Beta-d-Glucan Inhibitor, Ibrexafungerp (Formerly SCY-078), Shows Potent Activity in the Lower pH Environment of Vulvovaginitis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Acquired Resistance to Ibrexafungerp in Candida
Welcome to the technical support center for researchers investigating acquired resistance to Ibrexafungerp in Candida species. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Candida isolate shows reduced susceptibility to Ibrexafungerp. What is the most common mechanism of resistance?
A1: The primary and most well-documented mechanism of acquired resistance to Ibrexafungerp in Candida species involves mutations in the target enzyme, (1→3)-β-D-glucan synthase.[1][2] Specifically, point mutations occur in the FKS1 and FKS2 genes, which encode the catalytic subunits of this enzyme.[3] While Ibrexafungerp and echinocandins share the same target, their binding sites are not identical, which is why some echinocandin-resistant isolates with FKS mutations remain susceptible to Ibrexafungerp.[4]
Q2: How can I confirm if my resistant Candida isolate has mutations in the FKS1 or FKS2 genes?
A2: The most definitive method is to sequence the "hot spot" regions of the FKS1 and FKS2 genes, where resistance-conferring mutations commonly occur.[3][5] A detailed protocol for this is provided below.
Q3: I have identified an FKS mutation. How can I determine its impact on Ibrexafungerp susceptibility?
A3: You can perform an in vitro glucan synthase activity assay to determine the 50% inhibitory concentration (IC50) of Ibrexafungerp for the glucan synthase enzyme extracted from your mutant and wild-type strains. A significant increase in the IC50 value for the mutant enzyme indicates that the mutation directly reduces the drug's inhibitory activity.[6] A detailed protocol is available in the "Experimental Protocols" section.
Q4: Are there any resistance mechanisms other than FKS mutations?
A4: While FKS mutations are the primary mechanism, other factors could contribute to reduced susceptibility. These may include upregulation of the cell wall integrity (CWI) pathway, which acts as a general stress response, and potentially the overexpression of efflux pumps.[4][7] However, the direct role of efflux pumps in Ibrexafungerp resistance is less characterized compared to their role in azole resistance.[8][9][10]
Q5: My Ibrexafungerp-resistant isolate does not have any FKS mutations. What should I investigate next?
A5: In the absence of FKS mutations, you should consider investigating non-target-based mechanisms. Two potential areas of investigation are:
-
Cell Wall Integrity (CWI) Pathway Activation: Chronic exposure to cell wall-targeting antifungals can lead to the upregulation of the CWI pathway, resulting in a more robust cell wall that can better withstand drug-induced stress.[7][11] You can assess the activation of this pathway by examining the phosphorylation status of key kinases (e.g., Mkc1) or by quantifying cell wall components like chitin.
-
Efflux Pump Activity: Although not as established for Ibrexafungerp as for azoles, overexpression of efflux pumps could potentially reduce intracellular drug concentrations.[8][9][12] You can screen for this using a fluorescent dye efflux assay.
Troubleshooting Guides
Problem 1: Inconsistent or failed PCR amplification of FKS hot spot regions.
-
Possible Cause: Poor DNA quality.
-
Solution: Ensure high-quality genomic DNA is extracted from your Candida isolates. Use a standardized extraction kit and verify DNA integrity and purity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
-
-
Possible Cause: Inappropriate primer design.
-
Solution: Use validated primers for the specific Candida species you are studying. The FKS genes can have high homology, so species-specific primers are crucial for accurate amplification.[13]
-
-
Possible Cause: Incorrect PCR cycling conditions.
-
Solution: Optimize the annealing temperature for your specific primers and polymerase using a gradient PCR. Ensure sufficient extension time for the amplicon size.
-
Problem 2: High background in the in vitro glucan synthase assay.
-
Possible Cause: Contamination of the enzyme preparation.
-
Solution: Prepare fresh microsomal fractions from your Candida isolates. Ensure all buffers and reagents are sterile and free of contaminating glucans.
-
-
Possible Cause: Non-specific binding of the radioactive substrate.
-
Solution: Include appropriate controls, such as a reaction with no enzyme and a reaction with a known potent inhibitor (like a high concentration of an echinocandin) to determine the baseline.
-
Problem 3: No significant difference in dye efflux between my resistant and susceptible isolates.
-
Possible Cause: The resistance mechanism is not related to efflux pump overexpression.
-
Solution: Focus your investigation on other mechanisms, such as FKS gene mutations or cell wall modifications.
-
-
Possible Cause: The chosen fluorescent dye is not a substrate for the relevant efflux pump.
-
Possible Cause: Insufficient de-energization of cells before the assay.
-
Solution: Ensure cells are adequately starved of glucose to deplete intracellular ATP before adding the dye and initiating efflux with a glucose pulse.
-
Quantitative Data Summary
Table 1: Ibrexafungerp MICs against Candida Species with and without FKS Mutations
| Candida Species | Genotype | Ibrexafungerp MIC Range (µg/mL) | Reference |
| C. albicans | Wild-Type FKS1 | 0.016 - 2 | [5] |
| C. albicans | FKS1 mutant | 0.5 - >4 | [5] |
| C. glabrata | Wild-Type FKS1/2 | 0.016 - 8 | [5] |
| C. glabrata | FKS1/2 mutant | 0.25 - 4 | [5] |
| C. tropicalis | Wild-Type FKS1 | 0.06 - ≥8 | [5] |
| C. tropicalis | FKS1 mutant | 0.5 - 1 | [14] |
| C. parapsilosis | Wild-Type | 0.5 - 2 | [5] |
| C. krusei | Wild-Type | 0.125 - 1 | [14] |
| C. auris | Wild-Type | 0.5 - 1.0 |
Experimental Protocols
Protocol 1: Sequencing of FKS1 and FKS2 Hot Spot Regions
1. Genomic DNA Extraction:
-
Culture Candida isolates overnight in YPD broth.
-
Harvest cells by centrifugation.
-
Extract genomic DNA using a commercial yeast DNA extraction kit, following the manufacturer's instructions.
2. PCR Amplification:
-
Design or obtain primers flanking the hot spot regions of FKS1 and FKS2 for your Candida species of interest.[3][5][13]
-
Set up PCR reactions with a high-fidelity DNA polymerase.
-
Use the following typical cycling conditions, optimizing the annealing temperature as needed:
- Initial denaturation: 95°C for 5 minutes.
- 35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds.
-
Extension: 72°C for 1 minute.
- Final extension: 72°C for 10 minutes.
3. PCR Product Purification and Sequencing:
-
Run the PCR products on an agarose gel to confirm amplification.
-
Purify the PCR products using a commercial PCR purification kit.
-
Send the purified products for Sanger sequencing using the same primers used for amplification.
4. Sequence Analysis:
-
Align the obtained sequences with the wild-type FKS1 and FKS2 reference sequences for your Candida species.
-
Identify any nucleotide changes that result in amino acid substitutions in the hot spot regions.
Protocol 2: In Vitro Glucan Synthase Activity Assay
1. Microsome Preparation:
-
Grow Candida cells to mid-log phase in YPD broth.
-
Harvest cells and wash with breaking buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM PMSF).
-
Disrupt cells using glass beads or a French press.
-
Centrifuge the lysate at low speed to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomes in a storage buffer and determine the protein concentration.
2. Glucan Synthase Assay:
-
Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl pH 7.5), GTPγS, and the substrate UDP-[3H]-glucose.[15][16]
-
Add varying concentrations of Ibrexafungerp to the reaction mixture.
-
Initiate the reaction by adding the microsomal enzyme preparation.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding ethanol.
-
Filter the reaction mixture through a glass fiber filter to capture the synthesized [3H]-glucan.
-
Wash the filter extensively to remove unincorporated UDP-[3H]-glucose.
-
Measure the radioactivity on the filter using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each Ibrexafungerp concentration relative to a no-drug control.
-
Plot the percentage of inhibition against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Fluorescent Dye Efflux Assay
1. Cell Preparation:
-
Grow Candida isolates to mid-log phase.
-
Harvest cells, wash twice with PBS, and resuspend in PBS without glucose to de-energize the cells for 1-2 hours at 30°C with shaking.[9][10][12]
2. Dye Loading:
-
Add a fluorescent dye (e.g., Rhodamine 6G to a final concentration of 10 µM or Nile Red to a final concentration of 7 µM) to the de-energized cell suspension.[9][12]
-
Incubate for 30-60 minutes at 30°C to allow for dye uptake.
3. Efflux Initiation and Measurement:
-
Wash the cells with PBS to remove extracellular dye.
-
Resuspend the cells in PBS.
-
Initiate efflux by adding glucose to a final concentration of 2%.
-
At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the cell suspension, centrifuge, and measure the fluorescence of the supernatant using a fluorometer.
-
Alternatively, monitor the decrease in intracellular fluorescence over time using flow cytometry.[12]
4. Data Analysis:
-
Compare the rate of dye efflux between the resistant and susceptible isolates. An increased rate of efflux in the resistant isolate suggests the involvement of efflux pumps.
Visualizations
Caption: Experimental workflow for investigating Ibrexafungerp resistance.
Caption: Simplified Cell Wall Integrity (CWI) signaling pathway in Candida.
Caption: Logical relationships between resistance mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Detection of FKS-Associated Echinocandin Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses [mdpi.com]
- 8. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. 2.4. Rhodamine 6G efflux assay [bio-protocol.org]
- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 12. Flow Cytometric Measurement of Efflux in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sensitive Assay for Antifungal Activity of Glucan Synthase Inhibitors That Uses Germ Tube Formation in Candida albicans as an End Point - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jfda-online.com [jfda-online.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Ibrexafungerp and FKS Gene Mutations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of FKS gene mutations in Ibrexafungerp resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ibrexafungerp and how does it relate to the FKS genes?
Ibrexafungerp is a first-in-class triterpenoid antifungal agent that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2][3] This inhibition is achieved by targeting the β-(1,3)-D-glucan synthase enzyme complex.[1][2][4] The catalytic subunit of this enzyme is encoded by the FKS genes (e.g., FKS1, FKS2, and FKS3)[1][5]. By inhibiting this enzyme, Ibrexafungerp disrupts the integrity of the fungal cell wall, leading to cell lysis and death.[1][3][6]
Q2: Does Ibrexafungerp have the same binding site on the β-(1,3)-D-glucan synthase as echinocandins?
No, the binding sites for Ibrexafungerp and echinocandins on the β-(1,3)-D-glucan synthase are not identical, although they may partially overlap.[1] This distinction is a key reason why Ibrexafungerp can retain activity against some fungal strains that have developed resistance to echinocandins due to FKS mutations.[1][4][7]
Q3: Can mutations in the FKS genes lead to Ibrexafungerp resistance?
Yes, certain mutations in the FKS genes can lead to reduced susceptibility or resistance to Ibrexafungerp.[1][2] While Ibrexafungerp is effective against many echinocandin-resistant strains with FKS mutations, specific mutations, particularly deletions, have been shown to significantly increase the Minimum Inhibitory Concentration (MIC) of Ibrexafungerp.[1][2] For instance, deletion mutations in FKS1 (F625del) and FKS2 (F659del) have been reported to cause substantial increases in the MIC50 for Ibrexafungerp.[1][2]
Q4: What are the known FKS mutations that can affect Ibrexafungerp susceptibility?
Several mutations within the "hot spot" regions of FKS1 and FKS2 that are known to confer echinocandin resistance have been evaluated for their impact on Ibrexafungerp susceptibility. While Ibrexafungerp maintains activity against many of these mutants, some specific amino acid substitutions have been associated with elevated Ibrexafungerp MICs.[8][9][10] For example, mutations at the beginning of the hot spot sequence, such as those affecting F659 in C. glabrata and F641 in C. albicans, have been linked to higher Ibrexafungerp MIC values compared to mutations in the central part of the hot spot.[8][9][10]
Troubleshooting Guides
Problem: My fungal isolates show resistance to echinocandins. Will they also be resistant to Ibrexafungerp?
Possible Cause: The isolates may harbor mutations in the FKS genes.
Solution:
-
Determine the specific FKS mutation: Sequence the "hot spot" regions of the FKS1 and FKS2 genes to identify the specific amino acid substitution.
-
Perform antifungal susceptibility testing (AST): Determine the Minimum Inhibitory Concentration (MIC) of Ibrexafungerp against your isolates using a standardized broth microdilution method (e.g., CLSI or EUCAST).
-
Consult existing data: Compare your findings with published data on the in vitro activity of Ibrexafungerp against specific FKS mutants (see tables below). Ibrexafungerp often retains activity against echinocandin-resistant strains, but certain mutations can confer cross-resistance.[1][7][11]
Problem: I am observing elevated Ibrexafungerp MIC values for my Candida isolates. How can I confirm if this is due to FKS mutations?
Possible Cause: Acquired resistance to Ibrexafungerp may be due to the selection of specific mutations in the FKS genes.
Solution:
-
Sequence the FKS genes: Perform DNA sequencing of the entire FKS1 and FKS2 genes, paying close attention to the hot spot regions.
-
Compare to wild-type sequences: Align the sequences from your resistant isolates with a wild-type reference sequence to identify any nucleotide changes that result in amino acid substitutions.
-
Investigate novel mutations: If you identify novel mutations outside of the known hot spots, further investigation through site-directed mutagenesis and expression in a susceptible background strain can help confirm their role in resistance.
Quantitative Data Summary
Table 1: In Vitro Activity of Ibrexafungerp against Echinocandin-Resistant Candida glabrata Isolates with FKS Mutations
| FKS Mutation | Number of Isolates | Ibrexafungerp MIC Range (mg/L) | Anidulafungin MIC Range (mg/L) | Caspofungin MIC Range (mg/L) | Micafungin MIC Range (mg/L) | Reference |
| FKS2 S663P | 48 | 0.25->4 | 0.25->4 | Not Reported | Not Reported | [8] |
| FKS2 F659 substitutions | 43 | 0.125->4 | 0.03->4 | Not Reported | Not Reported | [8] |
| Various FKS1/ FKS2 | 89 | <0.03-4 | Not Reported | 0.03->16 | 0.008->16 | [11] |
| Various FKS1/FKS2 | 112 | Not specified | Not specified | Not specified | Not specified | [9] |
Table 2: In Vitro Activity of Ibrexafungerp against Echinocandin-Resistant Candida albicans Isolates with FKS Mutations
| FKS Mutation | Number of Isolates | Ibrexafungerp MIC50/90 (mg/L) | Anidulafungin MIC50/90 (mg/L) | Reference |
| FKS1 S645 substitutions | 39 | 0.25/1 | 0.5/1 | [8] |
| FKS1 F641 substitutions | 15 | 2/4 | 0.25/1 | [8] |
| Various FKS1 | 63 | Not specified | Not specified | [9] |
Experimental Protocols
1. Antifungal Susceptibility Testing (AST) by Broth Microdilution
This protocol is a generalized guide based on CLSI M27-A3 and EUCAST methodologies.
-
Materials:
-
Ibrexafungerp and other antifungal agent powders
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates
-
Spectrophotometer or plate reader
-
-
Methodology:
-
Prepare Antifungal Stock Solutions: Dissolve antifungal powders in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Prepare Drug Dilutions: Serially dilute the antifungal stock solutions in RPMI-1640 medium directly in the 96-well plates to achieve the desired final concentrations.
-
Prepare Fungal Inoculum: Culture the fungal isolates on appropriate agar plates. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to the final required inoculum density.
-
Inoculate Plates: Add the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by using a spectrophotometer.
-
2. Identification of FKS Gene Mutations by DNA Sequencing
-
Materials:
-
Genomic DNA extraction kit
-
PCR primers specific for the hot spot regions of FKS1 and FKS2
-
Taq DNA polymerase and PCR reagents
-
PCR thermocycler
-
DNA purification kit
-
Sanger sequencing reagents and access to a sequencer
-
-
Methodology:
-
Genomic DNA Extraction: Extract genomic DNA from the fungal isolates using a commercial kit or a standard laboratory protocol.
-
PCR Amplification: Amplify the hot spot regions of the FKS1 and FKS2 genes using specific primers. The PCR reaction should be optimized for annealing temperature and extension time.
-
Purification of PCR Products: Purify the amplified DNA fragments to remove primers and unincorporated nucleotides.
-
Sanger Sequencing: Sequence the purified PCR products using both forward and reverse primers.
-
Sequence Analysis: Align the obtained sequences with a wild-type reference sequence of the respective FKS gene to identify any nucleotide substitutions, insertions, or deletions. Translate the nucleotide sequence to the amino acid sequence to determine the resulting change in the protein.
-
Visualizations
Caption: Ibrexafungerp inhibits β-(1,3)-D-glucan synthase, disrupting fungal cell wall synthesis. Mutations in the FKS gene can alter the enzyme, leading to reduced drug efficacy.
References
- 1. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. doaj.org [doaj.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabrata [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]
Ibrexafungerp Technical Support Center: Troubleshooting Solubility and Stability
For researchers, scientists, and drug development professionals working with the novel antifungal agent ibrexafungerp, overcoming its inherent solubility and stability challenges is crucial for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the main solubility challenges with ibrexafungerp?
A1: Ibrexafungerp is a lipophilic compound with low aqueous solubility.[1][2] It exhibits pH-dependent solubility, being more soluble in acidic conditions.[3][4] The citrate formulation of ibrexafungerp improves its solubility in simulated gastric and intestinal fluids.[3] It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[4]
Q2: How should I store ibrexafungerp powder and stock solutions?
A2: Ibrexafungerp citrate powder should be stored at 4°C and protected from light.[5][6] For prepared stock solutions, it is recommended to aliquot and store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light, to prevent degradation from repeated freeze-thaw cycles.[5][7]
Q3: What is the mechanism of action of ibrexafungerp?
A3: Ibrexafungerp is a first-in-class triterpenoid antifungal that acts by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme.[3][8] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[2][8] Inhibition of this enzyme disrupts the cell wall integrity, leading to fungal cell death.[8]
Troubleshooting Guide
Issue 1: Ibrexafungerp precipitation in aqueous media.
Cause: Ibrexafungerp has very low water solubility (0.000346 mg/mL).[1] Direct addition to aqueous buffers, especially at neutral or alkaline pH, will likely result in precipitation.
Solution:
-
Utilize Co-solvents: Prepare a stock solution in an organic solvent like DMSO first.[5][6] For working solutions, use a multi-component solvent system. Commercial suppliers recommend formulations such as:
-
pH Adjustment: Ibrexafungerp's activity is increased at lower pH.[3][9][10][11] If compatible with your experimental system, using a buffer with a slightly acidic pH (e.g., pH 4.5-5.7) can improve solubility and potency.[3][9]
-
Sonication and Heating: If precipitation occurs during preparation, gentle heating and/or sonication can help dissolve the compound.[7]
Issue 2: Inconsistent results in in vitro assays.
Cause: This could be due to poor solubility, degradation of the compound, or interactions with media components.
Solution:
-
Freshly Prepare Working Solutions: Prepare working dilutions from a frozen stock solution immediately before each experiment to minimize degradation.
-
Verify Solubility in Assay Media: Before conducting a full experiment, perform a preliminary test to ensure ibrexafungerp remains solubilized in your specific cell culture or assay media at the desired concentration.
-
Use of Surfactants: Including a low concentration of a biocompatible surfactant like Tween-80 in the final dilution can help maintain solubility.[7]
Issue 3: Low oral bioavailability in animal studies.
Cause: As a BCS Class IV drug, ibrexafungerp's absorption is limited by both its poor solubility and permeability.[4]
Solution:
-
Formulation is Key: Do not administer ibrexafungerp suspended in a simple aqueous vehicle. Use a recommended in vivo formulation to enhance solubility and absorption. The use of excipients like PEG300, Tween-80, or SBE-β-CD is crucial.[5][7]
-
Citrate Salt: Ensure you are using the citrate salt of ibrexafungerp, as this form has improved solubility characteristics compared to the free base.[3]
Quantitative Data Summary
Table 1: Ibrexafungerp Solubility in Different Media
| Solvent/Medium | Solubility | Reference |
| Water | 0.000346 mg/mL | [1] |
| DMSO | 100 mg/mL (requires sonication) | [5][6] |
| Simulated Gastric Fluid (SGF) | >5.2 mg/mL | [3] |
| Fed-State Simulated Intestinal Fluid (FeSSIF) | >3.0 mg/mL | [3] |
| Fasted-State Simulated Intestinal Fluid (FaSSIF) | Slightly soluble | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [5][7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [5][7] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [5][7] |
Table 2: Impact of pH on Ibrexafungerp In Vitro Activity (MIC90 against Candida spp.)
| pH | MIC90 (µg/mL) | Reference |
| 7.0 | 0.5 | [3] |
| 5.72 | 0.25 | [3] |
| 4.5 | <0.016 | [3] |
Experimental Protocols
Protocol 1: Preparation of Ibrexafungerp Stock Solution (100 mg/mL)
-
Weigh the desired amount of ibrexafungerp citrate powder in a sterile microcentrifuge tube.
-
Add pure, anhydrous DMSO to achieve a final concentration of 100 mg/mL.[5][6]
-
Vortex thoroughly.
-
Use an ultrasonic bath to ensure complete dissolution.[5][6]
-
Aliquot the stock solution into smaller volumes in light-protecting tubes.
-
Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5][7]
Protocol 2: Preparation of an In Vivo Oral Formulation (2.5 mg/mL)
This protocol is an example for achieving a 2.5 mg/mL solution. Adjustments can be made based on the required final concentration.
-
Start with a 10% DMSO stock solution of ibrexafungerp (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.[7]
-
Add 50 µL of Tween-80 and mix until the solution is clear.[7]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.[7]
-
The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Visualizations
Caption: Ibrexafungerp's mechanism of action.
Caption: Workflow for preparing ibrexafungerp solutions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ibrexafungerp: A narrative overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scynexis.com [scynexis.com]
- 11. In Vitro pH Activity of Ibrexafungerp against Fluconazole-Susceptible and -Resistant Candida Isolates from Women with Vulvovaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Developing and validating novel assays for Ibrexafungerp quantification in biological samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on developing and validating novel assays for the quantification of Ibrexafungerp in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ibrexafungerp?
A1: Ibrexafungerp is a triterpenoid antifungal agent that inhibits the enzyme β-(1,3)-D-glucan synthase.[1][2][3] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2][3] By inhibiting this enzyme, Ibrexafungerp disrupts the integrity of the fungal cell wall, leading to increased permeability, cell lysis, and ultimately, fungal cell death.[1][3] This mechanism is distinct from azole antifungals, making Ibrexafungerp a candidate for treating fluconazole-resistant fungal infections.[2][3]
Q2: What are the key pharmacokinetic properties of Ibrexafungerp to consider during assay development?
A2: Key pharmacokinetic parameters for Ibrexafungerp include its metabolism primarily by CYP3A4.[1][4] It is highly protein-bound in plasma (99.5-99.8%), mainly to albumin.[4] The terminal half-life is approximately 20-30 hours.[1] After oral administration, maximum plasma concentrations (Cmax) are reached in 4-6 hours.[1][4] It exhibits extensive tissue distribution, with concentrations in vaginal tissue being significantly higher than in plasma.[1][5] These factors are crucial when selecting biological matrices and developing sample preparation methods.
Q3: Which analytical techniques are most suitable for Ibrexafungerp quantification?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and suitable techniques for the quantification of Ibrexafungerp in biological samples.[6][7] LC-MS/MS offers high sensitivity and selectivity, which is particularly important for detecting low concentrations in complex biological matrices.[7] RP-HPLC with UV detection can also be a robust and economical method for pharmaceutical dosage form analysis.[6]
Q4: What are the reported in vitro minimum inhibitory concentrations (MICs) for Ibrexafungerp against common fungal pathogens?
A4: Ibrexafungerp has demonstrated potent in vitro activity against a broad range of Candida and Aspergillus species. The following table summarizes the reported MIC ranges.
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 0.06 - 2 | [8] |
| Candida glabrata | 0.5 - 2 | [8] |
| Candida auris | 0.0625 - 2 | [9] |
| Aspergillus fumigatus | <0.06 - 4 (MEC) | [10][11] |
| Fluconazole-Resistant Candida isolates | 0.06 - 2 | [8] |
MEC: Minimum Effective Concentration
Troubleshooting Guide
Problem 1: Poor peak shape or resolution in HPLC analysis.
-
Possible Cause: Inappropriate mobile phase composition or pH.
-
Solution: Optimize the mobile phase. An example of a reported mobile phase is a mixture of 0.1% Dimethyl sulfoxide (DMSO) and Acetonitrile (65:35 v/v).[6] Adjusting the pH of the aqueous component can improve the peak shape for ionizable compounds. Ensure the column is properly conditioned and has not degraded.
Problem 2: Low recovery of Ibrexafungerp during sample preparation.
-
Possible Cause 1: Inefficient protein precipitation.
-
Solution 1: Ensure complete protein precipitation by using a sufficient volume of a suitable organic solvent like acetonitrile or methanol. Vortex thoroughly and centrifuge at an adequate speed and duration to ensure a clear supernatant.
-
Possible Cause 2: Drug binding to labware.
-
Solution 2: Use low-binding microcentrifuge tubes and pipette tips. Pre-treating glassware with a siliconizing agent can also minimize adsorption.
-
Possible Cause 3: Incomplete elution from a solid-phase extraction (SPE) cartridge.
-
Solution 3: Optimize the SPE method by testing different wash and elution solvents. Ensure the elution solvent is strong enough to completely recover Ibrexafungerp from the sorbent.
Problem 3: Matrix effects in LC-MS/MS analysis (ion suppression or enhancement).
-
Possible Cause: Co-eluting endogenous components from the biological matrix interfering with the ionization of Ibrexafungerp.
-
Solution:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.
-
Chromatographic Separation: Modify the HPLC gradient to better separate Ibrexafungerp from matrix components.
-
Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for Ibrexafungerp if available. This will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.
-
Problem 4: Inconsistent results or high variability between replicates.
-
Possible Cause 1: Inconsistent sample handling and preparation.
-
Solution 1: Standardize all steps of the experimental protocol, including sample collection, storage, and preparation. Use calibrated pipettes and ensure precise timing for each step.
-
Possible Cause 2: Instability of Ibrexafungerp in the biological matrix or prepared samples.
-
Solution 2: Evaluate the stability of Ibrexafungerp under different storage conditions (e.g., room temperature, 4°C, -20°C, -80°C) and through freeze-thaw cycles. Add stabilizers if necessary and analyze samples as quickly as possible after preparation.
Experimental Protocols
Protocol 1: RP-HPLC Method for Ibrexafungerp Quantification
This protocol is based on a published method for the estimation of Ibrexafungerp in pharmaceutical dosage forms and can be adapted for biological samples with appropriate sample preparation and validation.[6]
1. Chromatographic Conditions:
-
Column: Altima C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% DMSO : Acetonitrile (65:35 v/v)
-
Flow Rate: 0.9 mL/min
-
Detection Wavelength: 314.0 nm
-
Column Temperature: 30°C
-
Retention Time: Approximately 2.584 min
2. Standard Solution Preparation:
-
Prepare a stock solution of Ibrexafungerp in a suitable solvent like DMSO or methanol.
-
Perform serial dilutions with the mobile phase to create calibration standards at the desired concentration range.
3. Sample Preparation (General Guideline for Plasma):
-
To 100 µL of plasma, add an internal standard (if used).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
4. Validation Parameters:
-
Linearity: Assess the linearity of the calibration curve over the desired concentration range. The regression equation from a published method is y = 43744x + 6926.8.[6]
-
Precision and Accuracy: Determine intra- and inter-day precision and accuracy by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Recovery: Evaluate the extraction recovery of Ibrexafungerp from the biological matrix. A reported recovery is 99.42%.[6]
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. Reported values are 0.13 µg/mL (LOD) and 0.38 µg/mL (LOQ).[6]
Protocol 2: LC-MS/MS Method for Ibrexafungerp Quantification
1. Sample Preparation:
-
Protein Precipitation: A simple and fast method involves protein precipitation of plasma samples with acetonitrile, followed by dilution of the supernatant.
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be employed. The choice of sorbent will depend on the physicochemical properties of Ibrexafungerp.
2. LC-MS/MS Conditions:
-
Chromatography: A reversed-phase C18 column is typically used. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is common.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Ibrexafungerp and the internal standard.
3. Validation:
-
The assay should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as calibration model, accuracy, precision, LLOQ, selectivity, carry-over, and stability.
Visualizations
Caption: Mechanism of action of Ibrexafungerp.
Caption: General workflow for Ibrexafungerp quantification.
References
- 1. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. wjpps.com [wjpps.com]
- 7. Penetration of Ibrexafungerp (Formerly SCY-078) at the Site of Infection in an Intra-abdominal Candidiasis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Ibrexafungerp, a Novel Triterpenoid Antifungal in Development for the Treatment of Mold Infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ibrexafungerp MIC Susceptibility Testing for Candida Species
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ibrexafungerp and encountering variability in Minimum Inhibitory Concentration (MIC) results across different Candida strains.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significant variability in Ibrexafungerp MIC results for the same Candida strain between experiments. What are the potential causes?
A1: Variability in Ibrexafungerp MIC results can stem from several factors throughout the experimental workflow. The most common sources of error include inconsistencies in:
-
Inoculum Preparation: The density of the starting fungal suspension is critical. An inoculum that is too dense can lead to falsely elevated MICs, while a sparse inoculum may result in artificially low MICs.
-
Media Composition: The pH and nutrient composition of the testing medium can influence Ibrexafungerp's activity. Ibrexafungerp has been shown to have enhanced activity in lower pH environments.[1]
-
Endpoint Reading: Subjectivity in determining the 50% growth inhibition endpoint, especially in the presence of trailing or paradoxical growth, can be a major source of variation.
-
Ibrexafungerp Stock Solution: Improper preparation or storage of the Ibrexafungerp stock solution can affect its potency.
-
Incubation Conditions: Deviations in incubation time and temperature can impact fungal growth rates and, consequently, MIC values.
To minimize variability, it is crucial to adhere strictly to standardized protocols such as those provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Q2: What are the recommended standardized protocols for Ibrexafungerp MIC testing against Candida species?
A2: Both the CLSI M27 and EUCAST E.Def 7.3.2 are widely accepted and recommended protocols for antifungal susceptibility testing of yeasts. While they share similarities, there are key differences to be aware of. Below are detailed experimental protocols for both methods.
Experimental Protocol: CLSI M27 Broth Microdilution Method
This protocol is a summary of the key steps for performing broth microdilution susceptibility testing of Ibrexafungerp against Candida species as outlined in the CLSI M27 document.
1. Media Preparation:
-
Use RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[2]
-
The glucose concentration in the medium should be 0.2%.
2. Ibrexafungerp Stock Solution and Dilutions:
-
Prepare a stock solution of Ibrexafungerp in dimethyl sulfoxide (DMSO).[2]
-
Perform serial twofold dilutions of Ibrexafungerp in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 2 µg/ml).[1]
3. Inoculum Preparation:
-
Subculture the Candida isolate on Sabouraud Dextrose Agar for 24 hours at 35°C to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard spectrophotometrically at 530 nm.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.[3]
4. Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted Ibrexafungerp.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24 hours.[4]
5. Reading the MIC:
-
The MIC is the lowest concentration of Ibrexafungerp that causes a ≥50% reduction in growth (turbidity) compared to the growth control well.[4]
-
Reading can be done visually or with a spectrophotometer at 492 nm.[5]
Experimental Protocol: EUCAST E.Def 7.3.2 Broth Microdilution Method
This protocol summarizes the key steps for the EUCAST broth microdilution method for Ibrexafungerp susceptibility testing against Candida species.
1. Media Preparation:
-
Use RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS.
-
The medium should be supplemented with 2% glucose.[4]
2. Ibrexafungerp Stock Solution and Dilutions:
-
Prepare a stock solution of Ibrexafungerp in DMSO.[6]
-
Perform serial twofold dilutions of Ibrexafungerp in the RPMI 1640 with 2% glucose medium within the 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.008 to 8 mg/L).[4]
3. Inoculum Preparation:
-
Subculture the Candida isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 18-24 hours at 35-37°C.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in the testing medium to achieve a final inoculum concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the microtiter plate wells.[7]
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized fungal suspension.
-
Include a growth control well and a sterility control.
-
Incubate the plates at 35-37°C for 24 hours.[7]
5. Reading the MIC:
-
The MIC is determined as the lowest concentration of Ibrexafungerp that causes a ≥50% reduction in growth compared to the growth control.
-
Endpoint reading is typically performed using a spectrophotometer at 450 nm.[4][8]
Q3: We are observing "trailing" or "paradoxical growth" in our MIC assays. How should we interpret these results?
A3: Trailing and paradoxical growth are known phenomena with glucan synthase inhibitors like the echinocandins and can also be observed with Ibrexafungerp.
-
Trailing Effect: This is characterized by reduced but persistent growth at concentrations above the MIC, making it difficult to determine a clear 50% inhibition endpoint.[9] When trailing is observed, it is crucial to adhere strictly to the 50% inhibition rule and avoid reading at 100% inhibition, which would lead to falsely elevated MICs. Spectrophotometric reading can aid in standardizing the endpoint determination.
-
Paradoxical Growth (Eagle Effect): This is the phenomenon where fungal growth reappears at concentrations of the antifungal agent that are higher than the MIC.[9] This effect is thought to be related to the induction of stress response pathways in the fungus. When paradoxical growth is observed, the MIC should be read as the lowest concentration that inhibits growth by ≥50%, ignoring the subsequent growth at higher concentrations.
It is important to document the presence of trailing or paradoxical growth in your experimental records. The clinical significance of these in vitro phenomena is not yet fully understood.[9][10]
Q4: Are there specific Quality Control (QC) strains and expected MIC ranges for Ibrexafungerp?
A4: Yes, using QC strains is essential for ensuring the accuracy and reproducibility of your MIC testing. The following Candida species are commonly used as QC strains with their expected Ibrexafungerp MIC ranges:
| Quality Control Strain | CLSI MIC Range (µg/mL) | EUCAST MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | Not yet established | 0.125 - 0.5[11] |
| Candida krusei ATCC 6258 | Not yet established | 0.5 - 1[11] |
| Candida albicans ATCC 64548 | Not yet established | 0.03 - 0.125[2] |
| Candida albicans CNM-CL F8555 | Not yet established | 0.06 - 0.25[11] |
It is recommended to include these QC strains in every batch of MIC tests. If the MIC for a QC strain falls outside the expected range, it indicates a potential issue with the assay, and the results for the test isolates should be considered invalid.
Ibrexafungerp MIC Data for Candida Species
The following table summarizes the in vitro activity of Ibrexafungerp against various Candida species as reported in the literature. MIC values can vary based on the testing methodology (CLSI or EUCAST) and the specific isolates tested.
| Candida Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| C. albicans | 0.06 - 0.25 | 0.125 - 0.25 | 0.016 - 0.5[5][6] |
| C. glabrata | 0.25 | 1 | 0.016 - 8[8] |
| C. parapsilosis | 0.5 | 4 | 0.016 - 8[6] |
| C. tropicalis | 0.5 | 2 | 0.06 - ≥8[6] |
| C. krusei | 1 | 1 | 0.125 - 1[8] |
| C. auris | 0.5 - 1 | 1 - 2 | 0.25 - 8[4][8] |
| C. dubliniensis | 0.125 | - | - |
| C. guilliermondii | 1 | - | - |
| C. lusitaniae | 2 | - | - |
Note: This table is a compilation of data from multiple studies and should be used for reference only. Local epidemiology and resistance patterns may vary.
Visualizations
Ibrexafungerp's Mechanism of Action
Caption: Ibrexafungerp inhibits (1,3)-β-D-glucan synthase, disrupting fungal cell wall integrity.
Troubleshooting Workflow for Ibrexafungerp MIC Variability
Caption: A logical workflow for identifying and addressing sources of Ibrexafungerp MIC variability.
References
- 1. CLSI - New and Updated Antifungal Microbiology Documents [rapidmicrobiology.com]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]
- 5. Comparison of visual and spectrophotometric methods of MIC endpoint determinations by using broth microdilution methods to test five antifungal agents, including the new triazole D0870 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Ibrexafungerp (SCY-078) against Candida auris Isolates as Determined by EUCAST Methodology and Comparison with Activity against C. albicans and C. glabrata and with the Activities of Six Comparator Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Inoculum Preparation for Etest and EUCAST Broth Dilution to Detect Anidulafungin Polyresistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Relative Frequency of Paradoxical Growth and Trailing Effect with Caspofungin, Micafungin, Anidulafungin, and the Novel Echinocandin Rezafungin against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paradoxical Growth of Candida dubliniensis Does Not Preclude In Vivo Response to Echinocandin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-target Effects of Ibrexafungerp in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Ibrexafungerp in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ibrexafungerp and how does it relate to potential off-target effects in mammalian cells?
A1: Ibrexafungerp is a first-in-class triterpenoid antifungal agent that functions by inhibiting the enzyme (1,3)-β-D-glucan synthase.[1][2] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. Since mammalian cells do not possess a cell wall or the (1,3)-β-D-glucan synthase enzyme, the primary mechanism of action of Ibrexafungerp is highly specific to fungal cells.[3][4] This inherent specificity suggests a low likelihood of direct, mechanism-based off-target effects in cellular models of human or other mammalian origin.
Q2: Are there any known off-target interactions of Ibrexafungerp in human cells?
A2: While direct molecular off-target binding data from comprehensive screening panels (e.g., kinase or receptor panels) are not extensively published, preclinical and clinical data indicate a favorable safety profile with a low potential for off-target effects.[5] The most commonly reported adverse events in clinical trials were gastrointestinal in nature.[6] Animal studies have indicated a potential for embryotoxicity, leading to a warning against its use in pregnant women.[1]
Q3: What are the known interactions of Ibrexafungerp with human enzymes?
A3: Ibrexafungerp is a substrate for Cytochrome P450 3A4 (CYP3A4) and a reversible inhibitor of CYP2C8.[1] Its potential to interact with other drugs metabolized by these enzymes is a key consideration in clinical settings. When designing in vitro studies, it is important to consider the metabolic competency of the chosen cellular model if investigating drug-drug interaction-related effects.
Q4: What concentrations of Ibrexafungerp should be used in cellular models to assess potential off-target effects?
A4: It is recommended to use a concentration range that is relevant to the therapeutic exposure. The maximum plasma concentration (Cmax) of Ibrexafungerp at a therapeutic dose is approximately 435 ng/mL.[2] For in vitro studies, it is advisable to test a range of concentrations both below and above this level. Testing excessively high concentrations may lead to non-specific effects not relevant to the drug's clinical use.
Q5: How should I prepare Ibrexafungerp for in vitro experiments?
A5: Ibrexafungerp citrate is soluble in dimethyl sulfoxide (DMSO).[7] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all experimental and control groups to avoid solvent-induced artifacts.
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity Observed in a Mammalian Cell Line
Possible Cause 1: Compound Precipitation
-
Troubleshooting Step: Visually inspect the culture wells under a microscope for any signs of compound precipitation. Ibrexafungerp has low aqueous solubility.
-
Solution: Prepare fresh dilutions of Ibrexafungerp from the stock solution. Consider using a lower concentration range or preparing the final dilution in pre-warmed media with vigorous mixing.
Possible Cause 2: Solvent Toxicity
-
Troubleshooting Step: Review the final concentration of the solvent (e.g., DMSO) in your culture medium.
-
Solution: Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.5%). Include a vehicle control (medium with the same final solvent concentration but without Ibrexafungerp) in your experimental design.
Possible Cause 3: Indirect Effects on Cell Culture
-
Troubleshooting Step: Assess the overall health of the cell culture, including morphology and growth rate in the absence of the compound.
-
Solution: Ensure the cells are healthy and in the logarithmic growth phase before starting the experiment. Use a fresh batch of cells and high-quality reagents.
Possible Cause 4: Genuine Off-Target Cytotoxicity
-
Troubleshooting Step: If other causes are ruled out, the observed cytotoxicity might be a true off-target effect.
-
Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Compare the cytotoxic concentrations to the clinically relevant concentrations of Ibrexafungerp. Further investigate the mechanism of cell death (e.g., apoptosis vs. necrosis).
Problem 2: Inconsistent or Non-Reproducible Results
Possible Cause 1: Compound Instability
-
Troubleshooting Step: Review the storage and handling of the Ibrexafungerp stock solution.
-
Solution: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Possible Cause 2: Variability in Cell Culture
-
Troubleshooting Step: Check for inconsistencies in cell passage number, seeding density, and incubation time.
-
Solution: Standardize your cell culture and experimental protocols. Use cells within a defined passage number range and ensure consistent seeding densities.
Possible Cause 3: Assay-Specific Issues
-
Troubleshooting Step: Evaluate the reliability and sensitivity of your chosen cytotoxicity or signaling assay.
-
Solution: Include appropriate positive and negative controls for your assay. For example, for a cytotoxicity assay, use a known cytotoxic agent as a positive control.
Data Presentation
Table 1: In Vitro Antifungal Activity of Ibrexafungerp against Candida Species
| Candida Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| C. albicans | 0.016 - 2 | 0.06 - 0.5 | 0.125 - 2 |
| C. glabrata | 0.016 - 8 | 0.25 - 1 | 1 - 2 |
| C. parapsilosis | 0.25 - 2 | 0.5 | 0.5 |
| C. tropicalis | 0.06 - ≥8 | 0.5 | 2 |
| C. krusei | 0.5 - 2 | 1 | 1 |
| C. auris | 0.06 - 2 | 0.5 | 1 |
Data compiled from multiple sources.[5][8][9][10] MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
Protocol 1: Mammalian Cell Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of Ibrexafungerp in culture medium from a DMSO stock.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X Ibrexafungerp dilutions to the respective wells. Include wells with medium only (blank), medium with vehicle (vehicle control), and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Kinase Inhibitor Profiling (Conceptual Workflow)
This is a general workflow as specific data for Ibrexafungerp is not available.
-
Select Kinase Panel: Choose a commercially available kinase screening panel that covers a broad range of human kinases.
-
Compound Submission: Submit Ibrexafungerp at a specified concentration (e.g., 1 µM and 10 µM) to the screening service provider.
-
Primary Screen: The service provider will perform in vitro kinase activity assays in the presence of Ibrexafungerp. The percentage of inhibition for each kinase will be determined.
-
Hit Identification: Identify "hits" as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
Dose-Response Confirmation: For any identified hits, perform follow-up dose-response assays to determine the IC50 value for the interaction.
-
Cellular Validation: If a potent off-target kinase interaction is identified, validate this finding in a relevant cellular model by assessing the phosphorylation status of a known substrate of that kinase.
Visualizations
Caption: Mechanism of action of Ibrexafungerp in fungal cells.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Experimental workflow for off-target effect investigation.
References
- 1. Ibrexafungerp: A narrative overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Efficacy and safety of oral ibrexafungerp in Chinese patients with vulvovaginal candidiasis: a phase III, randomized, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scynexis.com [scynexis.com]
- 5. scynexis.com [scynexis.com]
- 6. scynexis.com [scynexis.com]
- 7. Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate the emergence of Ibrexafungerp resistance in vitro
This guide provides researchers, scientists, and drug development professionals with strategies to mitigate the emergence of in vitro resistance to Ibrexafungerp. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data summaries.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action of Ibrexafungerp?
A1: Ibrexafungerp is the first-in-class triterpenoid antifungal agent.[1] Its mechanism of action is the inhibition of the enzyme (1,3)-β-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[2][3] This disruption of cell wall integrity leads to increased permeability, osmotic instability, and ultimately, fungal cell lysis and death.[1][4] This enzymatic pathway is not present in mammalian cells, minimizing the risk of off-target effects.[2] Although it targets the same enzyme as echinocandins, Ibrexafungerp binds to a distinct but partially overlapping site on the FKS catalytic subunit.[1][5]
Q2: My fungal culture is showing a sudden or gradual increase in the Minimum Inhibitory Concentration (MIC) for Ibrexafungerp. What is the most likely cause?
A2: The primary mechanism for acquired resistance to Ibrexafungerp is the development of point mutations in the FKS1 or FKS2 genes, which encode the catalytic subunit of the target enzyme, glucan synthase.[6] These mutations can reduce the binding affinity of Ibrexafungerp to the enzyme, thereby decreasing its inhibitory activity.[1] For instance, specific mutations such as F641S in Candida albicans or various deletions and substitutions in the FKS2 gene of Candida glabrata (e.g., F659del) have been shown to significantly increase MIC values.[1][6]
Q3: I have an echinocandin-resistant isolate with a known FKS mutation. Will it automatically be resistant to Ibrexafungerp?
A3: Not necessarily. Due to partially overlapping but distinct binding sites, cross-resistance between echinocandins and Ibrexafungerp is limited.[1][6] Ibrexafungerp often retains activity against echinocandin-resistant isolates, including those with common FKS hot spot mutations.[1][5] However, its activity can be variable depending on the specific mutation.[6] For example, mutations near the beginning of the FKS hotspot sequence in C. glabrata (F659) and C. albicans (F641) have been associated with higher Ibrexafungerp MIC values, while mutations in the center of the hotspot (S663 in C. glabrata, S645 in C. albicans) may have less impact.[7] Therefore, susceptibility testing for each agent is crucial.
Q4: How can I proactively mitigate the emergence of Ibrexafungerp resistance during long-term or high-pressure in vitro experiments?
A4: To minimize the development of resistance in vitro, consider the following strategies:
-
Combination Therapy: Using Ibrexafungerp in combination with another antifungal agent with a different mechanism of action can be highly effective. In vitro studies have shown that combining Ibrexafungerp with azoles (voriconazole, isavuconazole, posaconazole) or amphotericin B can result in synergistic or additive effects against Aspergillus species, including azole-resistant strains.[2][8] Synergy has been observed in 53-62% of Aspergillus isolates when Ibrexafungerp was combined with various azoles, with no antagonism reported.[9] This approach can lower the required concentration of each drug and reduce the selective pressure that drives resistance.
-
Avoid Prolonged Exposure to Sub-MIC Concentrations: Continuously culturing fungi in the presence of sub-lethal (sub-MIC) concentrations of a single agent is a classic method for inducing resistance.[10] If possible, design experiments to minimize this exposure. When performing serial passage experiments to study resistance, this is the intended method, but for other long-term experiments, it should be avoided.
-
Use Appropriate Concentrations: Utilize a concentration of Ibrexafungerp that is sufficiently high to inhibit growth effectively without being cytotoxic to host cells, if applicable. The goal is to clear the fungal population quickly, providing less opportunity for resistant mutants to arise.
Q5: My experiment requires inducing resistance to study its mechanisms. What is the best approach?
A5: A serial passage experiment is the standard method for inducing resistance in vitro.[11][12] This involves repeatedly exposing a fungal population to gradually increasing concentrations of the antifungal agent. This process selects for mutants with decreased susceptibility. A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.
Quantitative Data Summary
Table 1: In Vitro Activity of Ibrexafungerp Against Select Fungal Species
| Fungal Species | Ibrexafungerp MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Candida spp. (Overall) | 0.03 - 8 | 0.5 | 2 | [13] |
| Candida glabrata | 0.03 - 8 | 0.5 | 2 | [13] |
| Candida albicans | 0.03 - 4 | 0.25 | 0.5 | [13] |
| Aspergillus spp. (Overall) | <0.06 - 4 | N/A | N/A |[2] |
Table 2: Impact of Specific FKS Mutations on Ibrexafungerp Susceptibility in Candida Species
| Species | FKS Gene & Mutation | Fold Increase in MIC₅₀ (vs. Wild-Type) | Reference |
|---|---|---|---|
| C. glabrata | FKS2 (F659del) | >121-fold | [1] |
| C. glabrata | FKS2 (W715L) | 29-fold | [1] |
| C. glabrata | FKS2 (A1390D) | 20-fold | [1] |
| C. albicans | FKS1 (F625del) | 40-fold |[1] |
Note: Data is compiled from various studies and experimental conditions may differ.
Table 3: Summary of In Vitro Combination Studies with Ibrexafungerp
| Combination | Target Organism | Interaction Outcome | Reference |
|---|---|---|---|
| Ibrexafungerp + Isavuconazole | Aspergillus fumigatus | Additive to Synergistic | [8] |
| Ibrexafungerp + Voriconazole | Aspergillus spp. | Synergistic against WT, Additive against azole-resistant | [2] |
| Ibrexafungerp + Amphotericin B | Aspergillus spp. | Synergistic | [2] |
| Ibrexafungerp + Azoles (ISA, POSA, VOR) | Aspergillus spp. | Synergy in 53-62% of isolates; No antagonism observed |[9] |
Experimental Protocols
Protocol 1: Broth Microdilution Checkerboard Assay for Synergy Testing
This protocol is adapted from CLSI M27/M38 guidelines and is used to assess the interaction between Ibrexafungerp and a second antifungal agent.[13][14]
Materials:
-
96-well flat-bottom microtiter plates
-
Ibrexafungerp and second antifungal agent, stock solutions
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum, adjusted to 0.5 McFarland standard and then diluted to final concentration
-
Spectrophotometer or plate reader
Procedure:
-
Plate Preparation:
-
Dispense 50 µL of RPMI media into all wells of a 96-well plate.
-
Create a two-dimensional concentration gradient. Along the x-axis (e.g., columns 2-11), prepare serial dilutions of Ibrexafungerp. Add 100 µL of 4x the highest desired concentration to column 2, then perform 2-fold serial dilutions across to column 11, discarding the final 50 µL.
-
Along the y-axis (e.g., rows B-G), prepare serial dilutions of the second antifungal agent. Add 100 µL of 4x the highest desired concentration to row B, then perform 2-fold serial dilutions down to row G.
-
This setup leaves column 1 as a control for the second agent, row A as a control for Ibrexafungerp, and well H12 as a growth control (no drug).
-
-
Inoculation:
-
Prepare the fungal inoculum in RPMI to a final concentration of 1-5 x 10⁵ CFU/mL.
-
Add 100 µL of the final fungal inoculum to all wells. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours, depending on the organism's growth rate.
-
-
Data Analysis:
-
Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration showing significant growth inhibition (typically ≥50% reduction in turbidity compared to the growth control).[15]
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing inhibition using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Indifference (Additive): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[16]
-
-
Protocol 2: Serial Passage Experiment to Induce Resistance
This protocol describes a method to select for resistant fungal mutants through continuous exposure to the drug.[10][11]
Materials:
-
Fungal isolate (parent strain)
-
Ibrexafungerp stock solution
-
Appropriate liquid culture medium (e.g., RPMI 1640 or YPD)
-
96-well plates or culture tubes
-
Incubator
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of the parent strain to Ibrexafungerp using a standard broth microdilution method.
-
First Passage (Day 0):
-
In a 96-well plate or series of tubes, prepare 2-fold serial dilutions of Ibrexafungerp in liquid medium, centering the concentrations around the known MIC.
-
Inoculate the wells/tubes with the parent strain at a standard density.
-
Incubate for 24-48 hours.
-
-
Subsequent Passages (Daily or Every Other Day):
-
Identify the well with the highest concentration of Ibrexafungerp that still shows growth (this is the sub-MIC culture).
-
Prepare a new set of serial dilutions of Ibrexafungerp. The concentration range may need to be adjusted upwards as resistance develops.
-
Use an aliquot from the identified sub-MIC culture of the previous passage to inoculate the new plate/tubes.
-
Repeat this process for a predetermined number of passages (e.g., 20-30 days) or until a significant (e.g., 8-fold or higher) increase in MIC is observed.[10]
-
-
Analysis of Resistant Isolates:
-
After the final passage, isolate single colonies from the culture with the highest MIC.
-
Confirm the stability of the resistant phenotype by growing the isolates in drug-free medium for several passages and then re-testing the MIC.
-
Characterize the resistant isolates by sequencing the FKS1 and FKS2 genes to identify mutations.
-
Visualizations
Caption: Ibrexafungerp inhibits glucan synthase, blocking cell wall synthesis. FKS gene mutations can prevent this inhibition, leading to resistance.
Caption: Workflow for a serial passage experiment to induce and select for Ibrexafungerp-resistant fungal isolates in vitro.
Caption: A troubleshooting decision tree for investigating the cause of an unexpectedly high Ibrexafungerp MIC in an in vitro culture.
References
- 1. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. scynexis.com [scynexis.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Experimental Evolution of Antifungal Resistance in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serial passage – REVIVE [revive.gardp.org]
- 13. scynexis.com [scynexis.com]
- 14. In Vitro Characterization of Twenty-One Antifungal Combinations against Echinocandin-Resistant and -Susceptible Candida glabrata [mdpi.com]
- 15. ifyber.com [ifyber.com]
- 16. 4.5. Checkerboard Method—Fluconazole Synergy Test [bio-protocol.org]
Impact of media composition and pH on Ibrexafungerp in vitro activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ibrexafungerp. The information provided addresses common issues related to media composition and pH that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: How does the pH of the testing medium affect the in vitro activity of Ibrexafungerp?
A1: Unlike azole antifungals, which can show significantly reduced activity in acidic environments, Ibrexafungerp's in vitro activity is not negatively affected by a lower pH.[1][2][3][4] In fact, some studies have shown that its activity against certain Candida species, such as C. albicans and C. glabrata, is retained or even potententiated at a pH of 4.5, which is physiologically relevant to the vaginal milieu.[1][5][6] This makes Ibrexafungerp a promising agent for treating infections in acidic environments like vulvovaginal candidiasis.[1][7]
Q2: What is the standard medium recommended for in vitro susceptibility testing of Ibrexafungerp?
A2: The standard medium for in vitro antifungal susceptibility testing of yeasts, including for Ibrexafungerp, is RPMI-1640.[3][8][9] This medium is buffered with morpholinepropanesulfonic acid (MOPS) to a pH of 7.0 as recommended by the Clinical and Laboratory Standards Institute (CLSI) M27-A4 protocol.[3][9] The European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 also uses RPMI-1640 but supplements it with 2% glucose.[10][11]
Q3: Are there any known effects of media composition, other than pH, on Ibrexafungerp's activity?
A3: Currently, there is limited published data systematically evaluating the impact of different media compositions on the in vitro activity of Ibrexafungerp. The vast majority of studies adhere to the standardized CLSI and EUCAST protocols using RPMI-1640 medium.[8][12] While modifications to media, such as the addition of serum or alternative buffers, have been explored for other antifungals to better mimic in vivo conditions, specific effects on Ibrexafungerp have not been extensively reported.[3] For echinocandins, a class of antifungals with a similar mechanism of action, the addition of bovine serum albumin (BSA) to RPMI-1640 has been shown to improve the detection of resistant isolates.[3] However, it is not yet known if this holds true for Ibrexafungerp.
Q4: What is the mechanism of action of Ibrexafungerp?
A4: Ibrexafungerp is a first-in-class triterpenoid antifungal agent that inhibits the (1→3)-β-D-glucan synthase enzyme complex.[7][10][13] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[7][10] By inhibiting this enzyme, Ibrexafungerp disrupts the integrity of the fungal cell wall, leading to cell lysis and death.[10][14][15] This mechanism is similar to that of echinocandins, although Ibrexafungerp's binding site on the enzyme is distinct, which may explain its activity against some echinocandin-resistant strains.[7][13]
Troubleshooting Guide
Problem 1: High variability in Minimum Inhibitory Concentration (MIC) results for Ibrexafungerp.
-
Possible Cause 1: Inconsistent pH of the test medium.
-
Possible Cause 2: Inaccurate inoculum preparation.
-
Troubleshooting Step: Prepare the fungal inoculum according to the standardized protocols (CLSI M27-A4 or EUCAST E.Def 7.3.2).[16] Verify the final inoculum concentration by plating serial dilutions.
-
-
Possible Cause 3: Paradoxical growth (Eagle effect).
-
Troubleshooting Step: The paradoxical effect, where fungal growth reappears at concentrations above the MIC, has been observed with echinocandins and may occur with Ibrexafungerp.[5][17] When reading MICs, be aware of trailing growth and consider reading endpoints at a prominent reduction in turbidity (e.g., 50% or 80% inhibition) as specified by the respective guidelines.[12][17]
-
Problem 2: Ibrexafungerp appears less active than expected against certain isolates.
-
Possible Cause 1: Testing at a non-optimal pH.
-
Troubleshooting Step: While Ibrexafungerp is generally active across a range of pH values, its potency can be influenced by pH.[1] If comparing to other antifungals, ensure testing is performed at a standardized pH (typically 7.0) to allow for accurate comparisons.
-
-
Possible Cause 2: Presence of FKS gene mutations.
-
Troubleshooting Step: Although Ibrexafungerp can be active against some echinocandin-resistant strains with FKS mutations, certain mutations may confer reduced susceptibility.[6][9][13] If encountering unexpected resistance, consider sequencing the FKS genes of the isolate to identify potential resistance-conferring mutations.[6]
-
Quantitative Data Summary
Table 1: In Vitro Activity of Ibrexafungerp against Candida Species at pH 7.0 and pH 4.5
| Candida Species | pH | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| C. albicans (all) | 7.0 | 0.016 - 0.5 | 0.03 | 0.03 |
| 4.5 | 0.016 - 0.5 | 0.03 | 0.06 | |
| C. albicans (Fluconazole-S) | 7.0 | Not Reported | 0.03 | 0.03 |
| 4.5 | Not Reported | 0.03 | 0.06 | |
| C. albicans (Fluconazole-R) | 7.0 | Not Reported | 0.03 | 0.03 |
| 4.5 | Not Reported | 0.03 | 0.06 | |
| C. glabrata | 7.0 | 0.016 - 8 | 0.25 | 0.25 - 1 |
| 4.5 | Not Reported | 0.25 | 0.5 | |
| C. krusei | 7.0 | 0.125 - 1 | 0.5 | 0.25 - 1 |
| 4.5 | Not Reported | 0.25 | 0.25 | |
| C. parapsilosis | 7.0 | 0.06 - 8 | 0.25 | 0.25 - 1 |
| 4.5 | Not Reported | 0.25 | 0.25 | |
| C. tropicalis | 7.0 | 0.06 - ≥8 | 0.25 | 0.25 - 2 |
| 4.5 | Not Reported | 0.125 | 0.25 |
Data compiled from multiple sources.[1][2][18][19] MIC values can vary based on the specific isolates tested and the methodology used (CLSI/EUCAST).
Experimental Protocols
CLSI M27-A4 Broth Microdilution Method for Yeasts (Adapted for Ibrexafungerp)
-
Media Preparation: Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS.[3][9] Sterilize by filtration.
-
Drug Dilution: Prepare a stock solution of Ibrexafungerp in dimethyl sulfoxide (DMSO). Perform serial twofold dilutions in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the yeast isolate on Sabouraud dextrose agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation: Add the final inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a growth control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of Ibrexafungerp that causes a prominent decrease in turbidity (typically ≥50%) compared to the growth control.
EUCAST E.Def 7.3.2 Broth Microdilution Method for Yeasts (Adapted for Ibrexafungerp)
-
Media Preparation: Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with MOPS. Supplement the medium with 2% glucose.[10] Sterilize by filtration.
-
Drug Dilution: Prepare a stock solution of Ibrexafungerp in DMSO. Perform serial twofold dilutions in the glucose-supplemented RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the yeast isolate on a suitable agar medium. Suspend colonies in sterile saline and adjust the turbidity. Dilute this suspension in the test medium to achieve a final inoculum concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.
-
Inoculation: Add the final inoculum to each well of the microtiter plate. Include a drug-free growth control well.
-
Incubation: Incubate the plates at 35-37°C for 24 hours.
-
MIC Determination: Read the MIC spectrophotometrically as the lowest drug concentration that reduces growth by ≥50% compared to the drug-free control.
Visualizations
Caption: Mechanism of action of Ibrexafungerp.
Caption: General workflow for in vitro susceptibility testing.
References
- 1. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibrexafungerp for the Treatment of Vulvovaginal Candidiasis: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
- 12. Methods for Antifungal Susceptibility Testing of the Cryptococcus neoformans/C. gattii Complex: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity of ibrexafungerp against Candida species isolated from blood cultures. Determination of wild-type populations using the EUCAST method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Paradoxical Effect of Echinocandins across Candida Species In Vitro: Evidence for Echinocandin-Specific and Candida Species-Related Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EUCAST: Document Archive [eucast.org]
Validation & Comparative
Comparative Efficacy of Ibrexafungerp and Fluconazole in a Murine Candidiasis Model
This guide provides a detailed comparison of the antifungal agents Ibrexafungerp and fluconazole, focusing on their efficacy as demonstrated in murine models of disseminated candidiasis. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental context.
Introduction
Candida species are a significant cause of opportunistic fungal infections in humans, leading to both mucosal and life-threatening invasive diseases. Murine models of disseminated candidiasis are crucial for the preclinical evaluation of new antifungal agents, providing essential data on in vivo efficacy and pharmacodynamics.
Ibrexafungerp is a first-in-class oral triterpenoid antifungal agent that inhibits the synthesis of a key fungal cell wall component.[1][2] It represents a new therapeutic option, particularly for infections caused by resistant fungal strains.[1]
Fluconazole is a widely used triazole antifungal that acts on the fungal cell membrane.[3][4] It has been a mainstay of antifungal therapy for decades, but its efficacy is challenged by the rise of azole-resistant Candida species.[5]
This guide compares the mechanisms of action, experimental protocols used for evaluation, and the resulting efficacy data of these two compounds in a murine model of invasive candidiasis.
Mechanism of Action
The fundamental difference in the efficacy of Ibrexafungerp and fluconazole lies in their distinct molecular targets within the fungal cell.
Ibrexafungerp: Cell Wall Synthesis Inhibition
Ibrexafungerp is a non-competitive inhibitor of the enzyme β-(1,3)-D-glucan synthase.[2][6] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical polymer that provides structural integrity to the fungal cell wall.[1][2] By inhibiting this enzyme, Ibrexafungerp disrupts cell wall formation, leading to increased permeability, osmotic instability, and ultimately, fungal cell lysis and death.[2][6] This mechanism is fungicidal against Candida species.[7] Notably, the target enzyme is absent in mammalian cells, which contributes to the compound's selective toxicity.[6]
Fluconazole: Cell Membrane Synthesis Inhibition
Fluconazole targets the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[3][8] This enzyme is a critical component of the ergosterol biosynthesis pathway.[8][[“]] Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for membrane fluidity, integrity, and the function of membrane-bound proteins.[[“]] By inhibiting this enzyme, fluconazole blocks the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors.[3][10] This disruption of the cell membrane results in increased permeability and inhibition of fungal growth, a mechanism that is generally considered fungistatic against Candida species.[3]
Experimental Protocols
The data presented in this guide is derived from a standard murine model of disseminated candidiasis. The following protocol outlines the typical methodology used in such studies.[5][11]
Murine Model of Disseminated Candidiasis
-
Animal Model : Immunocompromised or neutropenic mice are commonly used to establish a robust infection. Strains such as BALB/c are often selected.[12] Immunosuppression is typically induced using agents like cyclophosphamide.[13][14]
-
Inoculum Preparation : The Candida strain of interest (e.g., C. auris, C. albicans) is grown in a suitable broth, such as yeast extract peptone dextrose (YEPD), overnight.[13] The fungal cells are then harvested, washed with sterile saline, and counted using a hemacytometer to prepare an inoculum of a specific concentration (e.g., 1x10⁶ cells/mL).[12][13]
-
Infection : Mice are infected via intravenous injection, typically through the lateral tail vein, with a specific volume of the fungal inoculum.[5][12] This method bypasses mucosal barriers and directly introduces the pathogen into the bloodstream, leading to a systemic infection that seeds target organs, particularly the kidneys.[15]
-
Treatment Regimen : Antifungal treatment is initiated at a defined time point post-infection (e.g., 24 hours).[5][11]
-
Ibrexafungerp : Administered orally, often twice daily (e.g., 20, 30, or 40 mg/kg).[5][11]
-
Fluconazole : Administered orally, typically once daily (e.g., 20 mg/kg).[5][11]
-
Control Groups : A vehicle control group (receiving the drug solvent) and sometimes a positive control group (e.g., an echinocandin like caspofungin) are included.[5][11]
-
-
Efficacy Assessment :
-
Survival : Mice are monitored daily for a set period (e.g., 21 days), and survival rates are recorded.[11]
-
Fungal Burden : At a specific endpoint (e.g., day 8), a cohort of mice from each group is euthanized. Kidneys are aseptically removed, homogenized, and plated on agar to determine the fungal burden, expressed as colony-forming units (CFU) per gram of tissue.[11][12]
-
Comparative Efficacy Data
The following data is summarized from a study evaluating the efficacy of Ibrexafungerp and fluconazole in a neutropenic murine model of invasive candidiasis caused by a fluconazole-resistant Candida auris isolate.[5][11]
Table 1: Survival Outcomes
| Treatment Group (Dose) | Route | Frequency | Survival Rate (Day 8) | Statistical Significance (vs. Vehicle) |
| Vehicle Control | Oral | BID | 0% | - |
| Ibrexafungerp (20 mg/kg) | Oral | BID | 60% | P ≤ 0.02 |
| Ibrexafungerp (30 mg/kg) | Oral | BID | 100% | P ≤ 0.02 |
| Ibrexafungerp (40 mg/kg) | Oral | BID | 100% | P ≤ 0.02 |
| Fluconazole (20 mg/kg) | Oral | QD | 0% | Not Significant |
| Caspofungin (10 mg/kg) | IP | QD | 100% | P = 0.001 |
Data sourced from a study using a fluconazole-resistant C. auris strain.[11]
Table 2: Fungal Burden in Kidneys
| Treatment Group (Dose) | Mean Kidney Fungal Burden (log₁₀ CFU/g) at Day 8 | Reduction vs. Vehicle (log₁₀) | Statistical Significance (vs. Vehicle) |
| Vehicle Control | 6.22 | - | - |
| Ibrexafungerp (20 mg/kg) | 5.74 | 0.48 | Not Significant |
| Ibrexafungerp (30 mg/kg) | 4.49 | 1.73 | P < 0.05 |
| Ibrexafungerp (40 mg/kg) | 4.29 | 1.93 | P < 0.05 |
| Fluconazole (20 mg/kg) | 6.11 | 0.11 | Not Significant |
| Caspofungin (10 mg/kg) | 3.90 | 2.32 | P < 0.05 |
Data sourced from a study using a fluconazole-resistant C. auris strain.[11]
Summary and Conclusion
The experimental data from the murine model of disseminated candidiasis clearly demonstrates the potent in vivo activity of Ibrexafungerp, particularly against a fluconazole-resistant Candida auris isolate.
-
Efficacy against Resistant Strains : Ibrexafungerp showed a significant survival advantage and a dose-dependent reduction in kidney fungal burden, whereas fluconazole was ineffective, consistent with the in vitro resistance of the infecting isolate.[5][11][16] This highlights a major therapeutic advantage for Ibrexafungerp in the context of emerging antifungal resistance.
-
Survival and Fungal Clearance : High doses of Ibrexafungerp (30 and 40 mg/kg) resulted in 100% survival at day 8 and a significant reduction in fungal load of over 1.5 log₁₀ CFU/g.[11] In contrast, no mice in the fluconazole or vehicle control groups survived to this endpoint.[11]
References
- 1. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
- 9. consensus.app [consensus.app]
- 10. droracle.ai [droracle.ai]
- 11. Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Murine model for disseminated Candidiasis [bio-protocol.org]
- 13. niaid.nih.gov [niaid.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Head-to-head comparison of Ibrexafungerp and voriconazole against Aspergillus
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of antifungal therapeutics for invasive aspergillosis, a life-threatening infection primarily affecting immunocompromised individuals, is continually evolving. While voriconazole, a triazole antifungal, has long been a cornerstone of treatment, the emergence of azole-resistant Aspergillus strains and the need for alternative therapeutic options have spurred the development of novel agents.[1][2] Ibrexafungerp, a first-in-class oral triterpenoid antifungal, presents a distinct mechanism of action and offers a new avenue for combating these challenging infections. This guide provides a detailed, data-driven comparison of ibrexafungerp and voriconazole, focusing on their efficacy against Aspergillus species.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between ibrexafungerp and voriconazole lies in their molecular targets within the fungal cell.
Ibrexafungerp: This novel antifungal agent inhibits the enzyme (1,3)-β-D-glucan synthase.[3][4][5] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a vital polymer that constitutes a major component of the fungal cell wall.[4][5] By disrupting the integrity of the cell wall, ibrexafungerp leads to osmotic instability, cell lysis, and ultimately, fungal cell death.[4][6] This mechanism is similar to that of echinocandins, though ibrexafungerp has a distinct binding site, allowing it to retain activity against some echinocandin-resistant strains.[7] Against Aspergillus species, ibrexafungerp exhibits a fungistatic effect.[5]
Voriconazole: As a member of the triazole class, voriconazole targets the fungal cytochrome P450 (CYP450) enzyme, lanosterol 14α-demethylase, which is encoded by the cyp51A gene.[8][9] This enzyme is a key component of the ergosterol biosynthesis pathway.[8][9][10] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, voriconazole disrupts the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and, in some filamentous fungi like Aspergillus, a fungicidal effect.[8]
Caption: Mechanisms of action for Ibrexafungerp and Voriconazole.
In Vitro Activity: A Quantitative Comparison
The in vitro activity of antifungal agents is a critical indicator of their potential clinical efficacy. For ibrexafungerp, activity against molds like Aspergillus is measured by the Minimum Effective Concentration (MEC), the lowest drug concentration at which abnormal hyphal growth is observed.[3] For voriconazole, the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth, is used.
The following tables summarize the in vitro susceptibility data for ibrexafungerp and voriconazole against various Aspergillus species from a collection of clinical isolates, as determined by both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) methodologies.
Table 1: In Vitro Activity against Azole-Susceptible Aspergillus fumigatus sensu stricto [3][11]
| Antifungal | Method | Geometric Mean (mg/L) |
| Ibrexafungerp (MEC) | EUCAST | 0.040 |
| CLSI | 0.040 | |
| Voriconazole (MIC) | EUCAST | 1.231 |
| CLSI | 0.660 |
Table 2: In Vitro Activity against Azole-Resistant Aspergillus fumigatus sensu stricto [3][11]
| Antifungal | Method | Geometric Mean (mg/L) |
| Ibrexafungerp (MEC) | EUCAST | 0.092 |
| CLSI | 0.056 | |
| Voriconazole (MIC) | EUCAST | 2.144 |
| CLSI | 2.000 |
Table 3: In Vitro Activity (MIC/MEC90) against Various Aspergillus Species (CLSI) [3][11]
| Aspergillus Species Complex | Ibrexafungerp (MEC90, mg/L) | Voriconazole (MIC90, mg/L) |
| A. flavus | 0.12 | 0.5 |
| A. niger | 0.12 | 1 |
| A. terreus | 0.25 | 1 |
| A. calidoustus | 2 | 4 |
| A. alliaceus | ≥16 | 1 |
These data indicate that ibrexafungerp demonstrates potent in vitro activity against both azole-susceptible and azole-resistant A. fumigatus isolates.[3][11] Notably, the MEC values for ibrexafungerp remain low even against strains with elevated voriconazole MICs.[3][11] Ibrexafungerp also shows activity against several cryptic Aspergillus species, although its efficacy against A. alliaceus is limited.[3][11]
In Vivo and Clinical Data: Emerging Evidence
Preclinical In Vivo Studies: In a murine model of invasive aspergillosis, oral ibrexafungerp demonstrated significant efficacy against both wild-type and azole-resistant strains of A. fumigatus.[12] Treatment with ibrexafungerp led to increased mean survival rates and a significant reduction in fungal burden in the kidneys and serum galactomannan levels.[12] Another study investigating the combination of ibrexafungerp with isavuconazole in a murine model of invasive pulmonary aspergillosis found synergistic or additive interactions in vitro.[13]
For voriconazole, murine infection models have shown that its efficacy is correlated with the in vitro MIC values.[14] In these models, voriconazole was particularly effective in prolonging survival and reducing the fungal load in infections caused by strains with MICs at or below the epidemiological cutoff value of 1 µg/ml.[14]
Clinical Trials: Clinical data directly comparing ibrexafungerp and voriconazole for the primary treatment of invasive aspergillosis are still emerging.
-
Ibrexafungerp: The FURI study (NCT03059992), a Phase 3 open-label trial, is evaluating ibrexafungerp in patients with fungal diseases that are refractory to or who are intolerant of standard antifungal therapy.[15][16] An interim analysis of this study included 11 patients with aspergillosis.[15] The SCYNERGIA study (NCT03672292), a Phase 2 trial, is specifically investigating the combination of ibrexafungerp with voriconazole in patients with invasive aspergillosis.[17][18]
-
Voriconazole: Voriconazole is an established first-line therapy for invasive aspergillosis.[1][19] A prospective, open, multicenter trial demonstrated the efficacy of voriconazole in treating chronic pulmonary aspergillosis, with a global success rate of 32% at 6 months.[20] In a large randomized trial comparing voriconazole to amphotericin B for primary therapy of invasive aspergillosis, voriconazole demonstrated a superior response rate (52.8% vs. 31.6%) and improved survival.[21]
Experimental Protocols
The data presented in this guide are based on standardized and widely accepted experimental methodologies.
Antifungal Susceptibility Testing
References
- 1. academic.oup.com [academic.oup.com]
- 2. scynexis.com [scynexis.com]
- 3. mdpi.com [mdpi.com]
- 4. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. academic.oup.com [academic.oup.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. google.com [google.com]
- 11. In Vitro Activity of Ibrexafungerp against a Collection of Clinical Isolates of Aspergillus, Including Cryptic Species and Cyp51A Mutants, Using EUCAST and CLSI Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ibrexafungerp, a Novel Triterpenoid Antifungal in Development for the Treatment of Mold Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. MIC Values of Voriconazole Are Predictive of Treatment Results in Murine Infections by Aspergillus terreus Species Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scynexis.com [scynexis.com]
- 19. amberlife.net [amberlife.net]
- 20. Voriconazole for chronic pulmonary aspergillosis: a prospective multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Voriconazole: in the treatment of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Ibrexafungerp's safety profile with other systemic antifungals in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical safety profile of ibrexafungerp, a first-in-class triterpenoid antifungal, with established systemic antifungal agents from the azole, echinocandin, and polyene classes. The information is compiled from publicly available preclinical study data to support research and drug development efforts.
Executive Summary
Ibrexafungerp exhibits a favorable preclinical safety profile, particularly concerning reproductive and developmental toxicity, where it shows a clear advantage over fluconazole. Preclinical studies have established No-Observed-Adverse-Effect Levels (NOAELs) for ibrexafungerp in various toxicity assessments. While direct comparative preclinical studies with identical designs are limited, this guide synthesizes available data to offer a comparative perspective on the safety profiles of these critical antifungal agents.
Data Presentation: Comparative Toxicology Data
The following tables summarize key quantitative data from preclinical toxicology studies of ibrexafungerp and comparator systemic antifungals.
Table 1: General and Repeat-Dose Toxicity
| Antifungal Agent | Class | Animal Model | Duration | Route of Administration | Key Findings & NOAEL |
| Ibrexafungerp | Triterpenoid | Rat | 13 weeks | Oral | Degeneration of stomach glandular mucosa at high doses. NOAEL not explicitly stated in public documents, but toxicities were observed at doses resulting in plasma exposures many-fold higher than clinical exposure.[1] |
| Dog | 13 weeks | Oral | No stomach toxicity observed at the highest administered dose.[1] | ||
| Fluconazole | Azole | Rat | 28 days | Oral | Dose-dependent elevations in liver enzymes (AST, ALT, ALP).[2] |
| Caspofungin | Echinocandin | N/A | N/A | N/A | Generally well-tolerated in preclinical studies.[3][4][5] |
| Amphotericin B (Lipid Complex) | Polyene | Rat | 31 days | Intravenous | No mortality or overt clinical signs of toxicity up to 10 mg/kg/day. Dose-related increases in relative kidney, liver, and spleen weights.[6] |
Table 2: Reproductive and Developmental Toxicity
| Antifungal Agent | Class | Animal Model | Study Type | Key Findings & NOAEL |
| Ibrexafungerp | Triterpenoid | Rat | Fertility and Early Embryonic Development | No effects on mating or fertility. Reproductive NOAEL = 80 mg/kg/day. |
| Rat | Embryo-Fetal Development | Maternal NOAEL = 35 mg/kg/day. Developmental NOAEL = 50 mg/kg/day. | ||
| Rabbit | Embryo-Fetal Development | Maternal NOAEL = 10 mg/kg/day. Developmental NOAEL = 25 mg/kg/day. | ||
| Rat | Pre- and Post-natal Development | Maternal and Developmental NOAEL = 50 mg/kg/day. | ||
| Fluconazole | Azole | Rabbit | Embryo-Fetal Development | Maternal weight gain impaired at all dose levels (5, 10, 20 mg/kg). Abortions at 75 mg/kg. No adverse fetal effects detected at lower doses.[7] |
| Rat | Embryo-Fetal Development | Maternal weight gain impaired and placental weights increased at 25 mg/kg.[7] | ||
| Caspofungin | Echinocandin | N/A | N/A | Animal data indicates possible embryo-fetal toxicity.[8] |
| Amphotericin B | Polyene | N/A | N/A | Data not readily available in public preclinical studies. |
Table 3: Genotoxicity and Carcinogenicity
| Antifungal Agent | Class | Genotoxicity | Carcinogenicity |
| Ibrexafungerp | Triterpenoid | No mutagenic or clastogenic effects in a standard battery of in vitro and in vivo assays. | Long-term carcinogenicity studies have been completed with no new safety findings reported.[9] |
| Fluconazole | Azole | Clastogenic and aneugenic in human lymphocytes in vitro, but not in mouse bone marrow in vivo. | Data not readily available in public preclinical studies. |
| Caspofungin | Echinocandin | Data not readily available in public preclinical studies. | Data not readily available in public preclinical studies. |
| Amphotericin B | Polyene | Data not readily available in public preclinical studies. | Data not readily available in public preclinical studies. |
Experimental Protocols
The methodologies for the key preclinical toxicology studies cited in this guide generally adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
General Toxicology Studies (Repeat-Dose Toxicity)
These studies aim to characterize the toxicological profile of a substance following repeated administration.
-
Principle: The test substance is administered daily to animals (typically one rodent and one non-rodent species) for a specified period (e.g., 28 or 90 days).
-
Dose Selection: At least three dose levels are used: a high dose expected to produce some toxicity, a low dose expected to produce no adverse effects (to determine the NOAEL), and an intermediate dose.[10] A control group receives the vehicle only.
-
Parameters Monitored: Clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.
-
Guidelines: OECD Test Guideline for Repeated Dose 28-Day or 90-Day Oral Toxicity Study in Rodents (TG 407 or 408) and ICH S3A Note for Guidance on Toxicokinetics.[11][12]
Reproductive and Developmental Toxicity Studies
These studies are designed to evaluate the potential effects of a substance on reproductive function and development.
-
Fertility and Early Embryonic Development (OECD TG 414, 421): The test substance is administered to male and female animals before and during mating and to females during early pregnancy. Endpoints include effects on fertility, conception, and early embryonic development.[13][14][15]
-
Embryo-Fetal Developmental Toxicity (OECD TG 414): The test substance is administered to pregnant animals during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities.[14]
-
Pre- and Post-natal Development (OECD TG 443): The test substance is administered to pregnant animals from implantation through lactation. The effects on the mothers and the growth, development, and reproductive function of the offspring are evaluated.[16]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Analysis of amphotericin B-induced cell signaling with chemical inhibitors of signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspofungin: pharmacology, safety and therapeutic potential in superficial and invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Safety evaluation of ABELCET, an amphotericin B lipid complex (ABLC): toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Amphotericin B revisited: reassessment of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemsafetypro.com [chemsafetypro.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH S3A Toxicokinetics: the assessment of systemic exposure in toxicity studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
Safety Operating Guide
Essential Safety and Handling of Ibrexafungerp in a Research Setting
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling of Ibrexafungerp is paramount to ensure personal safety and maintain a secure laboratory environment. This guidance provides essential, immediate safety and logistical information, including procedural steps for personal protection and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Ibrexafungerp citrate is classified with several hazards that necessitate specific personal protective equipment to mitigate exposure risks. According to its Safety Data Sheet, Ibrexafungerp is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. Therefore, a comprehensive approach to PPE is required.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material | To prevent skin contact and irritation[1]. |
| Body Protection | Protective clothing | Laboratory coat or gown | To protect skin from accidental spills or contact[1]. |
| Eye and Face Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified | To prevent eye contact and serious eye irritation[1]. |
| Face shield | Recommended when there is a risk of splashing[1]. | ||
| Respiratory Protection | NIOSH-approved respirator | Use in poorly ventilated areas or when dust/aerosol formation is likely | To prevent respiratory tract irritation from inhaling dust or aerosols[1]. |
Safe Handling and Engineering Controls
Beyond personal protective equipment, proper handling procedures and engineering controls are critical for minimizing exposure to Ibrexafungerp.
-
Ventilation: Always handle Ibrexafungerp in a well-ventilated area. The use of a chemical fume hood is recommended to control airborne dust or aerosols[1].
-
Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid compound[1].
-
Hygiene Practices: Do not eat, drink, or smoke in areas where Ibrexafungerp is handled. Wash hands thoroughly after handling the compound[1].
Emergency Procedures
In the event of accidental exposure, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1].
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention[1].
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[1].
Disposal Plan
Dispose of Ibrexafungerp and any contaminated materials in accordance with all applicable local, state, and federal regulations. Waste materials should be treated as hazardous chemical waste.
Visual Guidance for Ibrexafungerp Handling
The following workflow provides a logical sequence for ensuring safety when working with Ibrexafungerp.
Caption: Workflow for PPE selection when handling Ibrexafungerp.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
